Product packaging for 8-O-Methyl-urolithin C(Cat. No.:)

8-O-Methyl-urolithin C

Cat. No.: B15352819
M. Wt: 258.23 g/mol
InChI Key: VSSKAHKUAQIXLE-UHFFFAOYSA-N
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Description

8-O-Methyl-urolithin C is a useful research compound. Its molecular formula is C14H10O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O5 B15352819 8-O-Methyl-urolithin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

3,9-dihydroxy-8-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O5/c1-18-13-6-10-9(5-11(13)16)8-3-2-7(15)4-12(8)19-14(10)17/h2-6,15-16H,1H3

InChI Key

VSSKAHKUAQIXLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of 8-O-Methyl-urolithin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 8-O-Methyl-urolithin C, a significant metabolite in the study of dietary polyphenols. This document details its metabolic origins, dietary precursors, and the methodologies for its analysis, adhering to a technical format for a scientific audience.

Introduction: The Metabolic Origin of this compound

This compound is not a compound naturally present in food sources. Instead, it is a phase II metabolite of Urolithin C. Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that are the end products of the gut microbiota's transformation of ellagitannins (ETs) and ellagic acid (EA)[1]. These precursors are abundant in various fruits, nuts, and seeds. Following the consumption of ET- and EA-rich foods, these compounds undergo extensive metabolism by the gut microflora to produce a series of urolithins, including Urolithin C. Once absorbed, Urolithin C can be further metabolized in the body, primarily in the liver, through phase II enzymatic reactions such as glucuronidation, sulfation, and methylation to form compounds like this compound[2][3][4]. The methylation is likely catalyzed by catechol-O-methyltransferase (COMT)[4].

Dietary Precursors: Ellagitannins and Ellagic Acid

The primary natural sources leading to the in vivo production of this compound are foods rich in its precursors, ellagitannins and ellagic acid.

  • Ellagitannins (ETs): These are complex hydrolyzable tannins that release ellagic acid upon hydrolysis in the gut.

  • Ellagic Acid (EA): This polyphenol is also present in its free form in some plant-based foods.

The conversion of these precursors to urolithins is highly dependent on the individual's gut microbiome composition, leading to different urolithin metabotypes (UM-A, UM-B, and UM-0)[1]. The production of Urolithin C is a key intermediate step in these metabolic pathways.

Quantitative Data of Precursors in Natural Sources

The concentration of ellagitannins and ellagic acid varies significantly among different food sources. The following table summarizes the quantitative data for some of the most potent precursors.

Food SourcePrecursor AnalyzedConcentrationReference(s)
Pomegranate
- Juice (commercial)Ellagitannins (as punicalagin)>2 g/L[5]
- PeelsPunicalagins150-500 mg/100 g (fresh weight)[6]
- PeelsEllagic Acid15-65 mg/100 g (fresh weight)[6]
- ExtractsEllagitannins (hydrolysis products)150–750 mg/g[7]
Walnuts
- PellicleEllagitannins (total)23.9–39.8 mg/g (fresh weight) for casuarin/casuarictin isomer 1; 22.1–35.9 mg/g (fresh weight) for castalagin/vescalagin isomer 2; 18.4–27.9 mg/g (fresh weight) for tellimagrandin I isomer 3[8]
- PellicleEllagic Acid128.98 mg/100 g[8]
- KernelEllagic Acid5.90 mg/100 g[8]
Raspberries
- Red RaspberryEllagitannins and Ellagic AcidNot specified in the provided search results

Metabolic Pathway from Dietary Precursors to this compound

The transformation of dietary ellagitannins to this compound is a multi-step process involving both gut microbial and human host enzymes. The following diagram illustrates this pathway.

metabolic_pathway cluster_gut Gut Lumen cluster_host Host Metabolism (e.g., Liver) ET Dietary Ellagitannins (e.g., Punicalagin) EA Ellagic Acid ET->EA Hydrolysis UroM5 Urolithin M5 EA->UroM5 Lactone Cleavage, Decarboxylation UroD_M6 Urolithin D / M6 UroM5->UroD_M6 Dehydroxylation UroC Urolithin C UroD_M6->UroC Dehydroxylation Absorbed_UroC Absorbed Urolithin C UroC->Absorbed_UroC Absorption Methyl_UroC This compound Absorbed_UroC->Methyl_UroC Methylation (COMT)

Caption: Metabolic pathway of dietary ellagitannins to this compound.

Experimental Protocols for Urolithin Analysis

The identification and quantification of urolithins, including their methylated forms, in biological samples require sophisticated analytical techniques. A typical workflow is outlined below.

For Urine Samples: A simple "dilute and shoot" method is often employed.

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.

  • Transfer an aliquot of the supernatant to a clean tube.

  • Add an internal standard solution (e.g., 6,7-dihydroxycoumarin).

  • Dilute with an appropriate solvent (e.g., methanol or water).

  • Filter the diluted sample through a 0.22 µm filter prior to injection[9][10].

For Plasma Samples: Protein precipitation is a necessary step.

  • To a plasma sample, add a 3-fold volume of cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis[11].

For Fecal Samples: Homogenization and extraction are required.

  • Homogenize 1 g of feces with 10 mL of a solvent mixture such as MeOH/DMSO/H₂O (40:40:20) with 0.1% HCl using a high-speed homogenizer.

  • Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter before analysis[10].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for urolithin analysis due to its high sensitivity and selectivity[9].

  • Column: A reversed-phase C18 column is typically used (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm)[10].

  • Mobile Phase: A gradient elution with water containing 0.5% formic acid (A) and acetonitrile (B) is common[10].

  • Flow Rate: A typical flow rate is 0.5 mL/min[10].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification of specific urolithins and their metabolites.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of urolithins from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage start Biological Sample (Urine, Plasma, Feces) extraction Extraction / Dilution start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms data_processing Data Processing uplc_ms->data_processing quantification Quantification data_processing->quantification end Results quantification->end

Caption: A generalized experimental workflow for urolithin analysis.

Conclusion

This compound is a significant biomarker of the complex interplay between diet, gut microbiota, and host metabolism. Its natural sources are indirect, originating from the dietary intake of ellagitannins and ellagic acid from foods like pomegranates, walnuts, and raspberries. Understanding the metabolic pathway and having robust analytical methods are crucial for research into the bioavailability and health effects of these dietary polyphenols. This guide provides the foundational technical information for scientists and professionals in this field to further their research and development efforts.

References

8-O-Methyl-urolithin C: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among these, the methylated forms are of particular interest due to their modified physicochemical properties which may influence bioavailability and biological activity. This technical guide provides a comprehensive overview of 8-O-Methyl-urolithin C, a specific methylated derivative of Urolithin C. It details its discovery, outlines a plausible synthesis pathway based on related compounds, and summarizes its biological activities with a focus on its anti-inflammatory and anti-cancer properties. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

Urolithins are the final products of the transformation of ellagic acid by the gut microbiota. This process involves a series of enzymatic reactions including lactone ring cleavage, decarboxylation, and successive dehydroxylations. Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in this metabolic cascade.

While Urolithin C is a known gut microbial metabolite, the direct discovery of this compound in biological systems has not been extensively documented in the available literature. It is plausible that it exists as a phase II metabolite, where the hydroxyl group at the 8-position of Urolithin C is methylated by catechol-O-methyltransferase (COMT), an enzyme prevalent in the liver and other tissues. The presence of methylated urolithins, such as 8-methyl-O-urolithin A and 8,9-dimethyl-O-urolithin C, has been reported in studies investigating the bioactivity of ellagitannin metabolites. The existence of this compound as a synthesized compound is confirmed by its availability from chemical suppliers.

Synthesis Pathway

A regioselective synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on the synthesis of structurally similar compounds, such as 8,9-di-O-Methyl-urolithin C, a plausible synthetic route can be proposed. The key reaction is a copper-catalyzed Ullmann condensation to form the dibenzo[b,d]pyran-6-one core, followed by selective methylation.

Proposed Synthesis of this compound:

The synthesis would likely start from a suitably protected 2-bromobenzoic acid derivative and a resorcinol derivative. To achieve regioselective methylation at the 8-position, protecting group strategies would be essential.

Logical Flow of the Proposed Synthesis:

Synthesis_Pathway A Starting Materials: 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid and Resorcinol B Ullmann Condensation (CuSO4, NaOH) A->B C Intermediate: 3-hydroxy-8-methoxy-9-(benzyloxy)- 6H-dibenzo[b,d]pyran-6-one B->C D Debenzylation (e.g., H2, Pd/C) C->D E Final Product: This compound D->E AKT_mTOR_Pathway Urolithin_C Urolithin C AKT AKT Urolithin_C->AKT inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits NFkB_Pathway Urolithins Urolithins IKK IKK Urolithins->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Synthesis_Workflow A Reactants: Protected 2-bromobenzoic acid derivative and Resorcinol derivative B Reaction: Ullmann condensation in aqueous NaOH with CuSO4 catalyst A->B C Work-up: Acidification, filtration, and washing B->C D Purification: Recrystallization or column chromatography C->D E Characterization: NMR, Mass Spectrometry D->E F Deprotection/Methylation: Selective deprotection followed by methylation or vice versa E->F G Final Purification and Characterization F->G

Chemical structure and properties of 8-O-Methyl-urolithin C.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is a member of the urolithin family of compounds. Urolithins are the end products of the metabolism of ellagitannins, which are abundant in various fruits and nuts. Emerging research has highlighted the potential therapeutic properties of urolithins, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 3,9-dihydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one. Its structure features a dibenzopyranone core with hydroxyl groups at positions 3 and 9, and a methoxy group at position 8.

Table 1: Physicochemical Properties of this compound and Related Urolithins

PropertyThis compoundUrolithin AUrolithin C
IUPAC Name 3,9-dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one[1]3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one
Molecular Formula C₁₄H₁₀O₅[1]C₁₃H₈O₄C₁₃H₈O₅
Molecular Weight ( g/mol ) 258.05[1]228.20244.20
Melting Point (°C) Data not available>300Data not available
Boiling Point (°C) Data not availableData not availableData not available
Solubility Poorly soluble in water.Soluble in DMSO (≥ 10.96 mM) and other organic solvents.[2]Data not available
pKa (predicted) Data not available~7.6 (predicted for the most acidic hydroxyl group)Data not available

Synthesis

Experimental Protocol: Synthesis of 8,9-di-O-Methyl-urolithin C (Adapted)

This protocol describes a two-step synthesis of 8,9-di-O-Methyl-urolithin C, which can be modified to yield this compound by using a starting material with a different methylation pattern.

Step 1: Ullmann Condensation

  • A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is prepared in an aqueous solution of sodium hydroxide.

  • The reaction mixture is heated to reflux for 1 hour.

  • A catalytic amount of copper(II) sulfate is added, and the reflux is continued for a short period (e.g., 10 minutes).

  • The reaction is then acidified, and the resulting precipitate is collected by filtration.

Step 2: Lactonization

  • The crude product from Step 1 is heated in a suitable solvent to facilitate intramolecular cyclization and the formation of the lactone ring of the dibenzopyranone core.

  • The final product, 8,9-di-O-Methyl-urolithin C, is then purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_lactonization Lactonization cluster_purification Purification A 2-bromo-4,5-dimethoxybenzoic acid + Resorcinol B NaOH, H2O, Reflux A->B C CuSO4 (cat.) B->C D Intermediate C->D E Heating in Solvent D->E F 8,9-di-O-Methyl-urolithin C E->F G Recrystallization / Chromatography F->G H Pure Product G->H

Caption: General workflow for the synthesis of a di-methylated urolithin C derivative.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of its parent compound, Urolithin C, or other common urolithins like Urolithin A and B. However, based on the available literature for related compounds, several potential areas of biological activity can be inferred and are being actively investigated.

A study investigating the antioxidant activity of various urolithins found that methylated urolithins did not exhibit antioxidant activity in the specific cell-based assay used. This suggests that the free hydroxyl groups on the urolithin scaffold are crucial for this particular biological function.

Research on Urolithin C has demonstrated its potential in cancer therapy and in modulating key cellular signaling pathways.

Anti-Cancer Activity of Urolithin C

Urolithin C has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of Urolithin C

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
RKOColorectal Cancer28.8172[3]
HCT116Colorectal Cancer23.0672[3]
DLD1Colorectal Cancer14.772[3]
Signaling Pathways Modulated by Urolithin C
  • AKT/mTOR Pathway: Urolithin C has been found to suppress the progression of colorectal cancer by blocking the AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

  • NF-κB Signaling Pathway: Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway in lipopolysaccharide-induced RAW 264.7 macrophages.[4] The NF-κB pathway is a key mediator of the inflammatory response.

Signaling_Pathways cluster_akt_mtor AKT/mTOR Pathway cluster_nfkb NF-κB Pathway UC Urolithin C AKT AKT UC->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation UC2 Urolithin C NFkB NF-κB UC2->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Signaling pathways potentially modulated by Urolithin C.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of urolithins are crucial for reproducible research. Below are generalized protocols adapted from studies on Urolithin C.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis A Seed Cells B Treat with This compound A->B C MTT Assay B->C F Cell Lysis & Protein Quantification B->F D Measure Absorbance C->D E Calculate IC50 D->E G SDS-PAGE & Transfer F->G H Immunoblotting G->H I Detection & Analysis H->I

Caption: General experimental workflow for assessing the biological activity of this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule within the promising class of urolithins. While current research provides a solid foundation regarding its chemical nature and potential biological relevance based on related compounds, further investigation is imperative. Future research should focus on elucidating the specific physicochemical properties of this compound, developing optimized and detailed synthesis protocols, and, most importantly, conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and the underlying molecular mechanisms. The exploration of its effects on key signaling pathways, such as the AKT/mTOR and NF-κB pathways, will be crucial in defining its therapeutic potential for diseases like cancer and inflammatory conditions. Such dedicated research will be instrumental for its potential translation into novel therapeutic agents.

References

The Biological Activity of Methylated Urolithins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 25, 2025

Abstract

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant scientific interest for their diverse biological activities. While the effects of major urolithins like Urolithin A and B are increasingly documented, their methylated derivatives are emerging as potent bioactive molecules with distinct therapeutic potential. This technical guide provides an in-depth overview of the biological activities of methylated urolithins, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of methylated urolithins.

Introduction

Ellagitannins are a class of polyphenols that are poorly absorbed in the small intestine. Upon reaching the colon, they are metabolized by the gut microbiota into ellagic acid, which is further transformed into a series of urolithins. These urolithins can undergo phase II metabolism, including methylation, glucuronidation, and sulfation, leading to the formation of various derivatives.[1] Methylated urolithins, such as methyl-urolithin A (mUA) and methyl-urolithin B, have demonstrated significant biological activities, often exhibiting unique or enhanced effects compared to their non-methylated counterparts.[1][2] This guide focuses on the current understanding of the biological activities of these methylated metabolites.

Quantitative Data on the Biological Activity of Methylated Urolithins

The following tables summarize the available quantitative data on the biological activities of methylated urolithins, providing a comparative overview of their efficacy in various experimental models.

Table 1: Anticancer Activity of Methylated Urolithins

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Methyl-urolithin A (mUA)DU145 (Prostate Cancer)Cell ViabilityNot specified, but suppressed viability[3]
Urolithin B (precursor)MCF-7 (Breast Cancer)Antiestrogenic ActivityLower IC50 than many phytoestrogens[4]
Urolithin B (precursor)HKB-11 (Lymphoma)AntiproliferativeIC50: 87.56 µM[5]

Table 2: Anti-inflammatory Activity of Methylated Urolithins

CompoundCell ModelEffectEffective ConcentrationReference
Methylated Urolithin A (mUA)Aging MiceAlleviated neuroinflammationNot specified[6]
Urolithin B (precursor)LPS-induced RAW 264.7 MacrophagesSuppression of NF-κBNot specified[7]
Urolithin C (precursor)LPS-induced RAW 264.7 MacrophagesInhibition of NF-κB translocation25 µg/mL[8]

Table 3: Neuroprotective Activity of Methylated Urolithins

CompoundModelEffectEffective ConcentrationReference
Methyl-urolithin BC. elegans (Alzheimer's model)Protective against amyloid β(1-42) induced neurotoxicityNot specified[2]
Methylated Urolithin A (mUA)D-galactose-induced aging miceMitigated cognitive impairmentNot specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activity of methylated urolithins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare various concentrations of methylated urolithins in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is tailored for analyzing the effects of methylated urolithins on the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway.

Protocol:

  • Cell Lysis: After treating cells with methylated urolithins for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:2000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

NF-κB Activation Assay (Luciferase Reporter Assay)

The NF-κB luciferase reporter assay is a common method to quantify the activation of the NF-κB signaling pathway.[14][15]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.[15]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of methylated urolithins for a specified duration.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for the final hours of the experiment. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the methylated urolithin is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, vehicle-treated cells.

Signaling Pathways Modulated by Methylated Urolithins

Methylated urolithins exert their biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its dysregulation is frequently observed in cancer. Methylated urolithin A (mUA) has been shown to suppress the viability of DU145 human prostate cancer cells by targeting this pathway.[3] mUA treatment leads to a decrease in the phosphorylation of Akt, a central kinase in this pathway.[3]

PI3K_Akt_mTOR_Pathway mUA Methylated Urolithin A pAkt p-Akt mUA->pAkt Inhibits PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR pathway inhibition by methylated urolithin A.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses.[17] Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Urolithin B has been shown to mitigate cholestatic liver injury by modulating the crosstalk between PPARα, Nrf2, and NF-κB signaling pathways.[7][18]

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK Activates mUroB Methylated Urolithin B mUroB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα (Inactive complex) Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: NF-κB pathway inhibition by methylated urolithin B.

Conclusion

Methylated urolithins represent a promising class of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and neuroprotection underscores their importance in the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular targets of different methylated urolithins and on evaluating their efficacy and safety in preclinical and clinical settings.

References

The Pharmacokinetics and Bioavailability of 8-O-Methyl-urolithin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, are gaining significant attention for their potential health benefits. Among them, Urolithin C and its derivatives are of particular interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, and relevant signaling pathways of 8-O-Methyl-urolithin C. While direct pharmacokinetic data for this specific methylated metabolite remains limited, this guide synthesizes available information on its parent compound, Urolithin C, and other urolithins to provide a predictive framework for researchers. Detailed experimental protocols for pharmacokinetic analysis and diagrams of key signaling pathways are included to facilitate further investigation into this promising bioactive compound.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid. These compounds are more bioavailable than their precursors and are thought to be responsible for many of the health benefits associated with ellagitannin-rich foods[1]. Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in the urolithin metabolic pathway. Following absorption, urolithins can undergo phase II metabolism, including methylation, glucuronidation, and sulfation[1]. The presence of a methylated form of Urolithin C, specifically "Uro-C methyl ether glur," has been detected in human urine, confirming its formation in vivo. This guide focuses on the 8-O-methylated form of Urolithin C, a specific metabolite that warrants further investigation for its pharmacokinetic profile and biological activity.

Pharmacokinetics and Bioavailability

Direct pharmacokinetic studies on this compound are not yet available in the published literature. However, data from its parent compound, Urolithin C, and general principles of urolithin metabolism provide valuable insights.

Absorption and Metabolism

Ellagitannins are hydrolyzed to ellagic acid in the gut, which is then metabolized by the gut microbiota to form a series of urolithins, including Urolithin D, Urolithin C, Urolithin A, and Urolithin B[2]. Urolithin C is produced in the proximal intestine[3]. Once formed, urolithins are absorbed and can undergo phase II metabolism in the enterocytes and liver. This includes methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT)[3]. The presence of this compound suggests that the hydroxyl group at the C-8 position of Urolithin C is a substrate for methylation. Following methylation, the compound can be further conjugated with glucuronic acid or sulfate before entering systemic circulation.

Pharmacokinetic Parameters (A Predictive Overview)

While specific data for this compound is lacking, the pharmacokinetic parameters of the parent Urolithin C have been studied in rats following intraperitoneal administration. These values can serve as a baseline for estimating the pharmacokinetic profile of its methylated derivative. Methylation can alter the lipophilicity and size of a molecule, which may influence its distribution and elimination.

Table 1: Pharmacokinetic Parameters of Urolithin C in Male Wistar Rats (10 mg/kg, intraperitoneal administration) [4][5]

ParameterValue
Half-life (t½)11.3 h
Total Clearance (CL/F)3.41 L/h/kg
Initial Volume of Distribution (V₁/F)0.831 L/kg
Steady-State Volume of Distribution (Vss/F)55.6 L/kg

It is important to note that oral bioavailability of urolithins can be variable and is influenced by factors such as gut microbiota composition[6].

Experimental Protocols

The following protocols are based on established methods for the analysis of urolithins and can be adapted for the study of this compound.

Animal Pharmacokinetic Study Workflow

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis a Acclimatization of Animals b Fasting (overnight) a->b c Oral Gavage of This compound b->c d Blood Sampling (serial) c->d e Urine & Feces Collection d->e f Plasma/Urine Extraction e->f g LC-MS/MS Quantification f->g h Pharmacokinetic Modeling g->h

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Quantification of this compound in Biological Samples

This protocol is adapted from methods used for the quantification of other urolithins in plasma[3][7].

3.2.1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the synthesized compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on its parent compound, Urolithin C, and other urolithins provide strong indications of its potential biological targets.

Anti-inflammatory Effects via NF-κB Pathway

Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.

G This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Release (Inhibited) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Inhibited) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Downregulated) G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->AKT Inhibition?

References

In Vivo Metabolism and Degradation of 8-O-Methyl-urolithin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins and ellagic acid, have garnered significant scientific interest for their potential health benefits. Among these, Urolithin C and its derivatives are subjects of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and degradation of urolithins, with a specific focus on the formation and fate of 8-O-Methyl-urolithin C. While direct in vivo studies on this compound are limited, this document synthesizes available data on its precursor, Urolithin C, and the general pathways of urolithin methylation to provide a robust framework for researchers. This guide includes detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and experimental workflows to facilitate further investigation in this field.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives produced by the human and animal gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in various fruits, nuts, and seeds.[1][2] These metabolites are significantly better absorbed than their precursors and are considered to be the primary bioactive compounds responsible for the health effects associated with ellagitannin-rich foods.[1] The production of different urolithins, such as Urolithin A, B, and C, varies between individuals based on their unique gut microbiome composition, leading to the concept of "urolithin metabotypes".[2]

Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in the urolithin metabolic pathway.[3] Following its formation in the colon, Urolithin C can be further metabolized, including through methylation, to form derivatives such as this compound. Methylation is a crucial phase II metabolic reaction that can alter the bioavailability, bioactivity, and clearance of xenobiotics. This guide will delve into the known aspects of Urolithin C's in vivo journey and the evidence-based extrapolation to the metabolism of this compound.

In Vivo Metabolism of Urolithin C and Formation of this compound

The in vivo metabolism of Urolithin C is a multi-step process that begins with its formation from ellagic acid by the gut microbiota and is followed by absorption and systemic phase II metabolism.

Gut Microbiota-Mediated Formation of Urolithin C

Ellagic acid, released from dietary ellagitannins, undergoes a series of dehydroxylation reactions catalyzed by gut bacteria to form various urolithin intermediates. The transformation of ellagic acid to Urolithin C involves the sequential removal of hydroxyl groups.[3][4]

Absorption and Phase II Metabolism

Once formed in the colon, Urolithin C is absorbed into the systemic circulation. In the intestinal epithelium and subsequently in the liver, it undergoes extensive phase II metabolism, primarily glucuronidation and sulfation.[1]

Methylation of Urolithin C

The presence of a catechol-like dihydroxy structure on the Urolithin C molecule makes it a potential substrate for methylation. While direct enzymatic studies on Urolithin C methylation are scarce, the presence of methylated urolithins in vivo strongly suggests this metabolic pathway.[5] The primary enzyme responsible for the methylation of catechols in the body is Catechol-O-methyltransferase (COMT).[6] It is highly probable that COMT is involved in the O-methylation of Urolithin C to form this compound and other methylated isomers.

Signaling Pathways

The following diagram illustrates the general metabolic pathway from ellagic acid to Urolithin C and its subsequent phase II metabolism, including the proposed methylation to this compound.

cluster_gut Gut Lumen cluster_systemic Systemic Circulation / Liver EA Ellagic Acid UroM6 Urolithin M6 / D EA->UroM6 Microbiota (Dehydroxylation) UroC Urolithin C UroM6->UroC Microbiota (Dehydroxylation) UroA Urolithin A UroC->UroA Microbiota (Dehydroxylation) Methyl_UroC This compound UroC->Methyl_UroC COMT (Methylation) Gluc_UroC Urolithin C Glucuronide UroC->Gluc_UroC UGTs (Glucuronidation) Sulf_UroC Urolithin C Sulfate UroC->Sulf_UroC SULTs (Sulfation) UroC_abs Absorption UroC->UroC_abs UroC_abs->UroC cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis LC-MS/MS Analysis Animal Animal Model (e.g., Wistar Rat) Admin Urolithin C Administration (IP) Animal->Admin Sampling Blood Sampling (Time Course) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Liquid-Liquid Extraction Plasma->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Chromatographic Separation Evap->LC MS Mass Spectrometric Detection LC->MS Data Data Analysis & Pharmacokinetics MS->Data

References

The Cellular Enigma of 8-O-Methyl-urolithin C: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of ellagitannins, have garnered significant scientific interest for their potential therapeutic properties. Among these, Urolithin C and its derivatives are emerging as molecules of interest. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 8-O-Methyl-urolithin C at a cellular level. Due to the limited direct research on this specific methylated form, this paper draws upon the established biological activities of its parent compound, Urolithin C, and other relevant methylated urolithins to infer its potential cellular and molecular targets. This guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers in the field.

Introduction

Ellagitannins, found in pomegranates, berries, and nuts, are metabolized by the gut microbiota into a series of compounds known as urolithins.[1] These metabolites are considered to be the primary bioactive molecules responsible for the health benefits associated with ellagitannin-rich foods.[2] Urolithins, including Urolithin A, B, and C, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Methylation of urolithins is a key metabolic step that can influence their bioavailability and biological activity. This document focuses on the potential cellular mechanisms of this compound, providing a detailed examination of the available evidence and logical inferences based on related compounds.

Inferred Cellular Mechanisms of Action

Direct experimental evidence for the cellular mechanism of action of this compound is scarce. However, based on the activities of Urolithin C and other methylated urolithins, several key pathways can be postulated.

Anti-Inflammatory Activity

Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound retains this anti-inflammatory capacity.

Key Inferred Actions:

  • Suppression of pro-inflammatory gene expression.[5]

  • Inhibition of the translocation of the NF-κB p65 subunit to the nucleus.[5]

Anticancer Activity

Urolithin C has demonstrated anticancer properties in various cancer cell lines.[3][7] The primary mechanisms identified are the induction of apoptosis and the inhibition of key cell survival and proliferation pathways.

  • Induction of Apoptosis: Urolithin C has been observed to induce apoptosis through a mitochondria-mediated pathway.[8][9] This involves the stimulation of reactive oxygen species (ROS) formation, leading to an imbalance in the Bcl-2/Bax ratio and subsequent activation of the caspase cascade.[8]

  • Inhibition of AKT/mTOR Pathway: In colorectal cancer cells, Urolithin C has been shown to suppress cancer progression by inhibiting the AKT/mTOR signaling pathway.[10][11] This pathway is crucial for cell growth, proliferation, and survival.

Modulation of Ion Channels

A specific mechanism identified for Urolithin C is its role as a glucose-dependent activator of insulin secretion through the modulation of L-type Ca2+ channels.[12][13] It acts as an opener for these channels, enhancing Ca2+ influx.[12] This activity suggests a potential role in metabolic regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data for Urolithin C, which may serve as a reference for predicting the potency of this compound.

Compound Cell Line Assay IC50 Value (µM) Reference
Urolithin CLNCaPAntiproliferation35.2 ± 3.7[3]
Urolithin CDLD1Antiproliferation (72h)14.7[10][11]
Urolithin CHCT116Antiproliferation (72h)23.06[10][11]
Urolithin CRKOAntiproliferation (72h)28.81[10][11]
Urolithin CHL-60Antioxidant (DCFH-DA)0.16[7]
8-O-Methylated UrolithinsHL-60Antioxidant (DCFH-DA)No activity
Table 1: In Vitro Efficacy of Urolithin C and its Methylated Derivatives

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below to facilitate the design of future studies on this compound.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., LNCaP, DLD1, HCT116, RKO) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Urolithin C) for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assay (DCFH-DA)
  • Cell Seeding and Treatment: Seed HL-60 cells and treat with the test compounds.

  • PMA Stimulation: Induce oxidative stress by treating the cells with phorbol-12-myristate-13 acetate (PMA).

  • DCFH-DA Staining: Incubate the cells with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits ROS production by 50%.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of Urolithin C, which are hypothesized to be relevant for this compound.

G cluster_nucleus Nuclear Events Urolithin_C Urolithin C IKK IKK Urolithin_C->IKK Inhibits I_kappa_B_alpha IκBα IKK->I_kappa_B_alpha Phosphorylates NF_kappa_B NF-κB (p65/p50) I_kappa_B_alpha->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α)

Caption: Inferred Anti-inflammatory Signaling Pathway of Urolithin C.

G Urolithin_C Urolithin C PI3K PI3K Urolithin_C->PI3K Inhibits Bax Bax Urolithin_C->Bax Upregulates Bcl2 Bcl-2 Urolithin_C->Bcl2 Downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Activates Caspase_Cascade->Apoptosis

Caption: Inferred Anticancer Mechanisms of Urolithin C.

G cluster_membrane Cell Membrane Extracellular Urolithin_C Urolithin C Ca_ion_out Ca2+ Intracellular Ca_ion_in Ca2+ Insulin_Vesicles Insulin Vesicles Insulin_Secretion Insulin Secretion L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->Ca_ion_in Urolithin_C->L_type_Ca_Channel Opens Ca_ion_in->Insulin_Vesicles Insulin_Vesicles->Insulin_Secretion

Caption: Inferred Modulation of L-type Ca2+ Channels by Urolithin C.

Conclusion and Future Directions

While the direct mechanism of action for this compound remains to be fully elucidated, the existing data on Urolithin C provides a strong foundation for future research. The anti-inflammatory and anticancer activities of Urolithin C, mediated through the NF-κB and AKT/mTOR pathways respectively, represent promising avenues of investigation for its methylated counterpart. Notably, the lack of antioxidant activity observed for methylated urolithins in one study suggests that this may not be a primary mechanism for this subclass of compounds.

Future research should focus on:

  • Directly assessing the anti-inflammatory and anticancer efficacy of this compound in relevant cell models.

  • Investigating the impact of methylation on the modulation of L-type Ca2+ channels.

  • Conducting comprehensive pharmacokinetic and bioavailability studies of this compound.

  • Utilizing molecular docking and other computational methods to predict and validate molecular targets.

This whitepaper serves as a catalyst for further exploration into the therapeutic potential of this compound, highlighting the critical need for dedicated research to unlock its full pharmacological profile.

References

Preliminary In Vitro Studies on 8-O-Methyl-urolithin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive compounds that are metabolites of ellagic acid and ellagitannins, which are found in various fruits and nuts. Produced by the gut microbiota, these compounds have garnered significant interest in the scientific community for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Among the various urolithin derivatives, 8-O-Methyl-urolithin C is a specific methylated form that is the focus of ongoing research. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound and its parent compound, Urolithin C, to support further research and drug development efforts. The guide details the experimental protocols used to evaluate its biological activities and presents the available quantitative data in a structured format. Additionally, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Urolithin C and its methylated derivatives. It is important to note that specific quantitative data for this compound is limited in the currently available literature. Therefore, data for the closely related 8,9-di-O-Methyl-urolithin C and the parent compound Urolithin C are included for comparative purposes.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineConcentrationInhibition/EffectReference
Urolithin CElastase ReleaseHuman Neutrophils5 µM39.0 ± 15.9% inhibition[1]
Urolithin CMyeloperoxidase ReleaseHuman Neutrophils20 µM63.8 ± 8.6% inhibition[1]
8,9-di-O-Methyl-urolithin CElastase ReleaseHuman Neutrophils20 µM28.7 ± 16.3% inhibition[1]
Urolithin CProtein Denaturation (Egg Albumin)-Not Specified84.64% suppression[2]
Urolithin CProtein Denaturation (Bovine Serum Albumin)-Not Specified76.05% suppression[2]

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)Exposure TimeReference
Urolithin CRKOColorectal Cancer28.8172 h[3]
Urolithin CHCT116Colorectal Cancer23.0672 h[3]
Urolithin CDLD1Colorectal Cancer14.772 h[3]
Urolithin CLNCaPProstate Cancer35.2 ± 3.7Not Specified[4]
Methyl-urolithin ADU145Prostate Cancer44.3 ± 2.948 h[4]
Urolithin CHT-29Colon Cancer74.8 ± 2.29Not Specified[4]

Table 3: Enzyme Inhibitory Activity

CompoundEnzymeIC50 Value (µM)Inhibition TypeReference
8,9-Dihydroxy-3-methoxy-6H-benzo[c]chromen-6-one (a monomethoxy derivative of Urolithin C)Liver Pyruvate Kinase (PKL)1.9Not Specified[5]
3,9-Dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one (a monomethoxy derivative of Urolithin C)Liver Pyruvate Kinase (PKL)1.5Not Specified[5]
Urolithin CTyrosinase> 50Not Applicable[6]

Table 4: Antioxidant Activity

CompoundAssayIC50 Value (µM)Reference
Urolithin CCell-based Antioxidant Assay0.16[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of compounds like this compound.

Cell Viability and Cytotoxicity Assays

a) MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 4000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Urolithin C at 12.5, 25, 50, 100, and 200 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48, and 72 hours)[3].

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm using a microplate reader[3].

    • Cell viability is expressed as a percentage of the control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer) and a negative control (untreated cells).

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, control, and maximum release wells.

Anti-inflammatory Assays

a) Measurement of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and treat with the test compound.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

    • After incubation, collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

b) NF-κB Translocation Assay (Immunofluorescence)

  • Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized using immunofluorescence microscopy.

  • Protocol:

    • Seed cells on glass coverslips in a 24-well plate.

    • Pre-treat the cells with the test compound before stimulating with an inflammatory agent (e.g., LPS).

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation status, providing insights into signaling pathways.

  • Protocol (for AKT/mTOR pathway):

    • Culture and treat cells with the test compound as required.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Plate treatment Treat with this compound cell_seeding->treatment viability Cell Viability (MTT) treatment->viability cytotoxicity Cytotoxicity (LDH) treatment->cytotoxicity inflammation Anti-inflammatory (ELISA, NF-κB) treatment->inflammation cancer Anticancer (Apoptosis, Migration) treatment->cancer data_collection Collect Absorbance/Fluorescence Data viability->data_collection cytotoxicity->data_collection inflammation->data_collection cancer->data_collection quantification Quantify Results (e.g., IC50) data_collection->quantification

Caption: General experimental workflow for in vitro evaluation.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates proinflammatory_genes Pro-inflammatory Gene Transcription urolithin_c This compound urolithin_c->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway.

akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation & Survival mtorc1->proliferation urolithin_c This compound urolithin_c->akt inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway.

Conclusion

The preliminary in vitro evidence suggests that Urolithin C and its methylated derivatives, including by extension this compound, possess promising biological activities, particularly in the areas of anti-inflammatory and anticancer effects. The modulation of key signaling pathways such as NF-κB and AKT/mTOR appears to be a central mechanism of action. However, a clear gap in the literature exists regarding specific and comprehensive quantitative data for this compound. Further in vitro studies are warranted to fully characterize the potency and efficacy of this specific compound across a range of biological assays. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and execute future studies, ultimately contributing to a more complete understanding of the therapeutic potential of this compound.

References

8-O-Methyl-urolithin C: A Review of Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins, which are abundant in fruits and nuts such as pomegranates, berries, and walnuts. Among these, Urolithin C and its derivatives have garnered scientific interest for their potential health benefits, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive literature review of the research surrounding 8-O-Methyl-urolithin C, a methylated form of Urolithin C. Due to the limited direct research on this specific compound, this review summarizes the biological activities and mechanisms of its parent compound, Urolithin C, and related methylated urolithins to infer the potential therapeutic relevance of this compound.

While the presence of a "Uro-C methyl ether glucuronide" has been detected in human urine following the consumption of jabuticaba, indicating in vivo formation of methylated Urolithin C, dedicated studies on the biological effects of this compound are currently lacking. This review, therefore, serves as a foundational document to guide future research into this promising, yet understudied, metabolite.

Chemical Structure

Urolithin C is a trihydroxy-dibenzo[b,d]pyran-6-one. This compound is a derivative where the hydroxyl group at the 8th position is methylated.

Anticancer Activity of Urolithin C

Urolithin C has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

In Vitro Studies on Colorectal Cancer

Recent studies have shown that Urolithin C can suppress the progression of colorectal cancer (CRC) both in vitro and in vivo.[1] It has been found to inhibit the proliferation and migration of CRC cells, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[1][2] The antitumor effects of Urolithin C in CRC are attributed to its ability to block the AKT/mTOR signaling pathway by downregulating the expression of Y-box binding protein 1 (YBX1).[1]

In Vitro Studies on PC12 Cells

In pheochromocytoma (PC12) cells, Urolithin C has been shown to be a potent inducer of apoptosis through a mitochondria-mediated pathway.[3][4] Treatment with Urolithin C led to increased release of lactate dehydrogenase (LDH), formation of malondialdehyde (MDA), stimulation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane.[3][4] Furthermore, it induced an imbalance in the Bcl-2/Bax ratio, triggering a caspase cascade that promotes apoptosis.[3][4]

Table 1: Anticancer Activity of Urolithin C

Cell LineCancer TypeEffectIC50 ValueReference
RKOColorectal CancerInhibition of cell proliferation28.81 µM (72h)[1][2]
HCT116Colorectal CancerInhibition of cell proliferation23.06 µM (72h)[1]
DLD1Colorectal CancerInhibition of cell proliferation14.7 µM (72h)[1][2]
PC12PheochromocytomaInhibition of cell proliferationStrongest among Uro A, B, C[3]
DU-145Prostate CancerInhibition of cell proliferationMore effective than Uro A and B[5]
LNCaPProstate CancerInhibition of cell proliferationLess effective than Uro A and B[5]

Anti-inflammatory Activity of Urolithin C and its Methylated Derivatives

Urolithin C and its methylated analogs have been investigated for their anti-inflammatory properties.

Urolithin C in Macrophages

In lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages, Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[6] It also decreases the mRNA expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[6][7] The underlying mechanism involves the inhibition of NF-κB p65 nuclear translocation and p50 DNA binding activity.[6][7]

8,9-dimethyl-O-urolithin C in Neutrophils

A study on a related methylated derivative, 8,9-dimethyl-O-urolithin C (MUC), investigated its effects on human neutrophils. While Urolithin C itself was active in inhibiting elastase release, the methylated form (MUC) showed no significant activity in inhibiting IL-8 and MMP-9 production in LPS-stimulated neutrophils.[8][9] This suggests that methylation at both the 8 and 9 positions may reduce certain anti-inflammatory activities in this specific cell type and context. Further research is needed to determine if mono-methylation at the 8-position has a different effect.

Table 2: Anti-inflammatory Activity of Urolithin C and its Methylated Derivative

CompoundCell TypeAssayEffectConcentrationReference
Urolithin CRAW 264.7 MacrophagesNO ProductionInhibition-[6]
Urolithin CRAW 264.7 MacrophagesiNOS, IL-1β, TNF-α, IL-6 mRNADecreased expression-[6][7]
Urolithin CHuman NeutrophilsElastase ReleaseInhibition5 µM[8]
8,9-dimethyl-O-urolithin CHuman NeutrophilsIL-8 ProductionNo significant activity1, 5, 20 µM[9]
8,9-dimethyl-O-urolithin CHuman NeutrophilsMMP-9 ProductionNo significant activity1, 5, 20 µM[9]

Signaling Pathways

The biological activities of Urolithin C are mediated through the modulation of key signaling pathways.

Anticancer Signaling

In colorectal cancer, Urolithin C has been shown to inhibit the AKT/mTOR pathway by downregulating YBX1.[1] This pathway is crucial for cell proliferation, survival, and growth.

anticancer_pathway Urolithin_C Urolithin C YBX1 YBX1 Urolithin_C->YBX1 inhibits AKT AKT YBX1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Urolithin C anticancer signaling pathway in colorectal cancer.

In PC12 cells, Urolithin C induces apoptosis via a mitochondria-mediated pathway , involving the Bcl-2 family proteins and caspases.[3][4]

apoptosis_pathway Urolithin_C Urolithin C ROS ROS Production Urolithin_C->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Bax Bcl-2/Bax Ratio (Imbalance) Mitochondria->Bcl2_Bax Caspases Caspase Cascade Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Urolithin C-induced apoptosis pathway in PC12 cells.

Anti-inflammatory Signaling

The anti-inflammatory effects of Urolithin C are primarily mediated through the inhibition of the NF-κB signaling pathway .[7] By preventing the nuclear translocation of the p65 subunit, it suppresses the expression of pro-inflammatory genes.

anti_inflammatory_pathway LPS LPS NFkB NF-κB (p65) Translocation LPS->NFkB activates Urolithin_C Urolithin C Urolithin_C->NFkB inhibits Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory promotes

Caption: Urolithin C anti-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Synthesis of Urolithin C

Method: Urolithin C (3,7,8-trihydroxy-6H-dibenzo[b,d]pyran-6-one) can be synthesized by demethylation of its methyl ether precursor.[7]

  • Cool a solution of the methyl ether of Urolithin C (1.0 equivalent) to 0 °C in an aromatic solvent.

  • Gradually add boron tribromide (BBr3) to the mixture.

  • Acidify the mixture with 2 N HCl solution.

  • Extract the product using ethyl acetate (EtOAc).

  • Purify the crude product by washing with hot ethyl acetate, methanol, and water.

  • The final product is a light tan solid.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Cell Lines: RKO, HCT116, DLD1 (colorectal cancer)[1][2]

  • Seed cells in 96-well plates.

  • Treat cells with varying concentrations of Urolithin C for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Flow Cytometry)

Cell Line: PC12[3][4]

  • Treat PC12 cells with different concentrations of Urolithin C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

Anti-inflammatory Assay in Macrophages

Cell Line: RAW 264.7[7]

  • Plate RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of Urolithin C (e.g., 12.5, 25, 50, 100, and 200 µg/mL).

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (IL-6, TNF-α) in the supernatant using ELISA kits.

Western Blot Analysis for Signaling Proteins

General Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, YBX1, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Discussion and Future Directions

The existing body of research strongly suggests that Urolithin C is a promising bioactive compound with significant anticancer and anti-inflammatory properties. Its ability to modulate key signaling pathways like AKT/mTOR and NF-κB highlights its potential for therapeutic development.

The role of methylation on the biological activity of urolithins is an area that warrants further investigation. The study on 8,9-dimethyl-O-urolithin C suggests that methylation can alter the anti-inflammatory profile of Urolithin C. It is plausible that mono-methylation at the 8-position, as in this compound, could lead to a unique set of biological activities, potentially with improved bioavailability or target specificity compared to the parent compound.

Future research should focus on the following areas:

  • Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of pure this compound is crucial for its biological evaluation.

  • In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory models is needed to determine its efficacy.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a potential therapeutic agent.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the in vivo efficacy and safety of this compound.

References

Potential Therapeutic Targets of 8-O-Methyl-urolithin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive compounds that are metabolites of ellagitannins, which are found in various fruits and nuts. Produced by the gut microbiota, these compounds have garnered significant interest for their potential therapeutic applications. Among them, 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, represents a promising area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While direct research on this compound is still emerging, this guide extrapolates potential activities based on the well-documented effects of its parent compound, Urolithin C, and related derivatives.

Metabolic Pathway and Synthesis

Urolithins are the end products of the metabolic conversion of ellagic acid by the gut microbiota. This process involves the sequential removal of hydroxyl groups from the ellagic acid core. Urolithin C is a trihydroxy-urolithin, and its subsequent methylation leads to the formation of this compound.

Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Gut Microbiota Urolithin_C Urolithin_C Ellagic_Acid->Urolithin_C Dehydroxylation 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C Urolithin_C->8-O-Methyl-urolithin_C Methylation 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C PKL Liver Pyruvate Kinase (PKL) 8-O-Methyl-urolithin_C->PKL Inhibits Glycolysis Glycolysis PKL->Glycolysis Catalyzes Fat_Accumulation Hepatic Fat Accumulation Glycolysis->Fat_Accumulation Contributes to NAFLD NAFLD Progression Fat_Accumulation->NAFLD cluster_cell Pancreatic β-cell 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C L_type_Ca_Channel L-type Ca2+ Channel 8-O-Methyl-urolithin_C->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IKK->NF_κB Activates IκBα->NF_κB Inhibits NF_κB_nucleus NF-κB (nucleus) NF_κB->NF_κB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NF_κB_nucleus->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation 8-O-Methyl-urolithin_C 8-O-Methyl-urolithin_C AKT AKT 8-O-Methyl-urolithin_C->AKT Inhibits ROS_Generation ROS Generation 8-O-Methyl-urolithin_C->ROS_Generation Induces mTOR mTOR AKT->mTOR Activates Mitochondria Mitochondria ROS_Generation->Mitochondria Damages Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - ADP - PEP - MgCl2, KCl - NADH - Lactate Dehydrogenase (LDH) Start->Prepare_Reaction_Mixture Add_PKL Add recombinant PKL enzyme Prepare_Reaction_Mixture->Add_PKL Add_Compound Add this compound (or vehicle control) Add_PKL->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure absorbance at 340 nm (monitoring NADH oxidation) Incubate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Start Start Seed_Cells Seed cancer cells (e.g., PC12, HCT116) in multi-well plates Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Harvest_Cells Harvest cells by trypsinization Incubate_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Stain_Cells Incubate_Dark Incubate in the dark at room temperature Stain_Cells->Incubate_Dark Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Analyze_Flow_Cytometry Quantify_Apoptosis Quantify viable, early apoptotic, late apoptotic, and necrotic cells Analyze_Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

Methodological & Application

Application Notes and Protocols for the Quantification of 8-O-Methyl-urolithin C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantification of urolithins, with a focus on Urolithin C and its derivatives like 8-O-Methyl-urolithin C, in biological samples. The methodologies described are primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique ideal for the analysis of microbial metabolites in complex biological matrices.

Introduction

Urolithins are a class of microbial metabolites produced in the human gut following the consumption of foods rich in ellagitannins and ellagic acid, such as pomegranates, berries, and nuts.[1][2] These compounds, including Urolithin C and its methylated forms, are absorbed into the systemic circulation and have garnered significant research interest due to their potential antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] Accurate quantification of these metabolites in biological samples such as plasma, urine, and feces is crucial for understanding their bioavailability, metabolism, and role in human health and disease.

While specific methods for this compound are not extensively detailed in the literature, the analytical approaches for Urolithin C are well-established and readily adaptable for its methylated derivatives. This document outlines a validated LC-MS/MS method for the quantification of Urolithin C, which can serve as a foundation for developing a specific assay for this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Urolithin C in rat plasma.[4][5] These parameters are indicative of the sensitivity, accuracy, and precision that can be expected from such an assay.

Table 1: Calibration Curve and Sensitivity

AnalyteMatrixCalibration Range (µg/L)Correlation Coefficient (r²)
Urolithin CRat Plasma4.95 - 1085> 0.994

Table 2: Accuracy and Precision

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Urolithin CRat Plasma< 10%< 10%96.6 - 109%

Table 3: Recovery

AnalyteMatrixMean Extraction Recovery (%)
Urolithin CRat Plasma> 91%

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted from a method for the extraction of urolithins from rat plasma and is suitable for adaptation to other biological fluids.[4][5]

Materials:

  • Plasma samples

  • Ethyl acetate

  • Urolithin D (or a suitable stable isotope-labeled internal standard)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, pipette 100 µL of plasma.

  • Add the internal standard solution.

  • Add 500 µL of ethyl acetate for protein precipitation and extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Urolithin C.[4]

Instrumentation:

  • A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 Kinetex EVO (2.1 mm × 150 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 1% aqueous formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with 30:70 (v/v) Acetonitrile:1% aqueous formic acid solution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Urolithin C: m/z 243 → 187

    • Internal Standard (Urolithin D): m/z 259 → 213

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Sample Preparation (Protein Precipitation & Extraction) sample->extraction Add Internal Standard & Solvent centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution Add Mobile Phase lcms LC-MS/MS Analysis reconstitution->lcms Inject into LC System data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: General workflow for the analysis of this compound.

Urolithin Metabolism and Signaling Pathway

Urolithins, including Urolithin C and its derivatives, are formed through a multi-step metabolic pathway involving gut microbiota. Once absorbed, they can influence various cellular signaling pathways. The diagram below provides a simplified overview of this process.

urolithin_pathway cluster_gut Gut Lumen cluster_body Systemic Circulation & Tissues ellagitannins Ellagitannins (from diet) ellagic_acid Ellagic Acid ellagitannins->ellagic_acid Hydrolysis urolithins Urolithins (e.g., Urolithin C) ellagic_acid->urolithins Microbial Metabolism absorption Absorption urolithins->absorption conjugation Phase II Metabolism (Glucuronidation, Sulfation, Methylation) absorption->conjugation signaling Modulation of Signaling Pathways (e.g., NF-κB, MAPK) conjugation->signaling

Caption: Simplified pathway of urolithin metabolism and action.

Conclusion

The analytical methods presented here provide a robust framework for the quantification of this compound and other urolithins in biological matrices. The detailed LC-MS/MS protocol, along with the summarized quantitative data, offers a solid starting point for researchers and scientists in the field of pharmacology, nutrition, and drug development. The adaptability of these methods is key to furthering our understanding of the biological significance of these microbial metabolites.

References

Application Note & Protocol: Quantitative Determination of 8-O-Methyl-urolithin C in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urolithins are a class of bioactive metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts. 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, is of growing interest due to its potential pharmacological activities, including anti-inflammatory and anti-cancer effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes the high separation efficiency of HPLC and the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound. The analyte is first extracted from the biological matrix, separated from other components on a C18 reversed-phase column, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (CAS: 713519-19-8), available from suppliers such as LGC Standards.[1]

  • Internal Standard (IS): Urolithin D or a stable isotope-labeled this compound is recommended for optimal accuracy.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: Formic acid (FA), 99% purity.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., cold ACN).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of MeOH. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% MeOH in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% MeOH.

Sample Preparation

a) Plasma Samples (Protein Precipitation) [2]

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

b) Urine Samples (Solid-Phase Extraction) [3]

  • Thaw urine samples on ice.

  • To 1 mL of urine, add the internal standard.

  • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute the analyte with 1 mL of MeOH.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

a) HPLC Conditions (Adapted from methods for Urolithin C)[2][4]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b) Mass Spectrometry Conditions [4][5][6]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound: Precursor Ion (Q1): m/z 257; Product Ion (Q3): m/z 242 (loss of CH₃) or m/z 229 (loss of CO) Internal Standard: To be optimized based on the selected IS.
Collision Energy (CE) To be optimized for the specific instrument and analyte (typically 15-30 eV).
Other Parameters Optimize instrument-specific parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validated methods for similar urolithins.[4]

Table 1: Method Validation Parameters for this compound Quantification

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and minimized
Stability Assessed under relevant storage and processing conditions

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Results (Concentration Data) Quantification->Results Signaling_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression_Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression_Inflammation translocates to nucleus Bax Bax Mitochondria Mitochondria Bax->Mitochondria promotes Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases cytochrome c release Apoptosis_Node Apoptosis Caspases->Apoptosis_Node Analyte This compound Analyte->IKK inhibits Analyte->Bax upregulates Analyte->Bcl2 downregulates

References

Application Notes and Protocols for Evaluating the Bioactivity of Urolithin C and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Comprehensive searches for the bioactivity of 8-O-Methyl-urolithin C did not yield specific experimental data. The following application notes and protocols are based on the well-documented bioactivities of its parent compound, Urolithin C , and other methylated urolithins, such as Methylated Urolithin A (mUroA) . These protocols provide a strong foundation for investigating the potential biological effects of this compound.

Application Notes

Urolithins are metabolites produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts.[1] These compounds, including Urolithin C and its methylated forms, are gaining significant attention in the scientific community for their potential therapeutic properties.[1] Preclinical studies have demonstrated their involvement in various cellular processes, suggesting potential applications in drug discovery and development for a range of diseases.

Anti-inflammatory Activity

Urolithins have shown promise as anti-inflammatory agents.[2][3] Urolithin A, for instance, has been found to suppress the production of pro-inflammatory mediators.[2] Cell-based assays are crucial for screening and characterizing the anti-inflammatory potential of compounds like this compound. Key assays involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibition of inflammatory markers.

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of urolithins have been observed in various cancer cell lines, including those for colorectal and prostate cancer.[4][5] These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[4][5] Evaluating the anti-cancer potential of this compound would involve assays that measure cell viability, cell cycle progression, and the induction of apoptosis in relevant cancer cell models.

Neuroprotective Effects

Emerging evidence suggests that urolithins may offer neuroprotective benefits.[6][7] Methylated urolithins, in particular, have been shown to mitigate cognitive impairment in aging models by reducing neuroinflammation and oxidative stress.[6][8] Cell-based neuroprotection assays typically involve exposing neuronal cells to a stressor, such as hydrogen peroxide (H₂O₂) or β-amyloid peptides, to induce cell damage and then assessing the protective effects of the test compound.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Urolithin C and methylated urolithins, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Urolithins

CompoundCell LineAssayKey FindingsReference
Urolithin ARAW 264.7 Murine MacrophagesLPS-induced inflammationStrongest anti-inflammatory activity among tested urolithins.[9]
Urolithin CPC12 CellsCytotoxicity (MTT Assay)Showed the strongest anti-proliferative activity among Urolithins A, B, and C.[10]
Urolithin CRAW 264.7 MacrophagesLPS-induced inflammationReduced expression of Cox-2, IL-2, IL-6, and TNF-alpha at 25 µg/mL.[11]

Table 2: Anti-Cancer Activity of Urolithins

CompoundCell LineAssayIC50 ValueReference
Urolithin ADU145 Human Prostate Cancer CellsCell Viability-[12]
Methylated Urolithin ADU145 Human Prostate Cancer CellsCell ViabilitySuppresses cell viability.[13]
Urolithin AHCT116 Colon Cancer CellsCell Growth Inhibition~39.2 µM (48h), ~19.6 µM (72h)[14]

Table 3: Neuroprotective Activity of Urolithins

CompoundModelAssayKey FindingsReference
Methylated Urolithin AAging MiceCognitive ImpairmentMitigates cognitive impairment by inhibiting NLRP3 inflammasome.[6]
Methyl-urolithin BC. elegansβ-amyloid induced neurotoxicityShowed a protective effect.
Urolithin ASK-N-MC cellsH₂O₂-induced oxidative stressAttenuates oxidative stress-induced apoptosis.[15]

Experimental Protocols

Protocol for Assessing Anti-inflammatory Activity in Macrophages

This protocol is designed to evaluate the ability of a test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants as described above.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

d. Cell Viability Assay (MTT):

  • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol for Assessing Anti-Cancer Activity

This protocol outlines methods to evaluate the anti-proliferative and pro-apoptotic effects of a test compound on cancer cells.

a. Cell Proliferation Assay (MTT):

  • Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Perform the MTT assay as described in the anti-inflammatory protocol to determine the effect on cell viability and calculate the IC50 value.

b. Cell Cycle Analysis (Flow Cytometry):

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

c. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cells in 6-well plates with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Assessing Neuroprotective Activity

This protocol is for evaluating the protective effects of a test compound against oxidative stress-induced cell death in a neuronal cell line.

a. Cell Culture and Induction of Oxidative Stress:

  • Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days with retinoic acid.

  • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM for another 24 hours.

b. Measurement of Cell Viability (MTT Assay):

  • Perform the MTT assay as previously described to assess the protective effect of the compound on cell viability.

c. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

  • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.

Visualizations

Experimental_Workflow_for_Bioactivity_Screening cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound 8-O-Methyl- urolithin C Cell_Lines Select Cell Lines (e.g., RAW 264.7, HCT116, SH-SY5Y) Anti_Inflammatory Anti-inflammatory Assay Cell_Lines->Anti_Inflammatory Treat & Stimulate Anti_Cancer Anti-cancer Assay Cell_Lines->Anti_Cancer Treat Neuroprotective Neuroprotective Assay Cell_Lines->Neuroprotective Treat & Stress Data_Quant Quantitative Analysis Anti_Inflammatory->Data_Quant Measure Cytokines, NO, Viability Anti_Cancer->Data_Quant Measure Viability, Apoptosis, Cell Cycle Neuroprotective->Data_Quant Measure Viability, ROS Pathway_Analysis Signaling Pathway Investigation Data_Quant->Pathway_Analysis Identify Mechanisms

Caption: General experimental workflow for evaluating the bioactivity of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates UrolithinC Urolithin C UrolithinC->IKK Inhibits UrolithinC->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway, a key target in inflammation, is inhibited by urolithins.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Urolithin Urolithins Urolithin->PI3K Inhibits Urolithin->AKT Inhibits

Caption: The PI3K/AKT/mTOR pathway, crucial for cell survival and proliferation, is a target for the anti-cancer effects of urolithins.

References

Application Notes and Protocols for Studying 8-O-Methyl-urolithin C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Recent research has highlighted the role of Urolithin C as a glucose-dependent insulin secretagogue, acting through the potentiation of L-type calcium channels in pancreatic β-cells.[3][4] This discovery opens a new avenue for investigating urolithin derivatives as potential therapeutic agents for type 2 diabetes.

While the biological activities of major urolithins are under active investigation, the effects of their metabolic derivatives, such as methylated forms, remain largely unexplored. Methylation is a common metabolic transformation for polyphenols and their metabolites, often modulating their bioavailability and biological activity.[2][5] This document provides detailed application notes and experimental protocols for studying the effects of a specific methylated derivative, 8-O-Methyl-urolithin C, in animal models of type 2 diabetes. The proposed studies are based on the strong scientific hypothesis that this compound, as a potential metabolite of Urolithin C, may exhibit significant effects on glucose homeostasis.

Scientific Rationale and Hypothesis

Hypothesis: this compound will demonstrate efficacy in improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, potentially through a mechanism involving the modulation of insulin secretion.

The scientific rationale for investigating this compound is built upon the following key points:

  • Urolithin C's Mechanism of Action: Urolithin C has been shown to enhance glucose-stimulated insulin secretion in isolated rat pancreatic islets and perfused pancreas preparations.[3][4] This action is attributed to its ability to facilitate L-type Ca2+ channel opening and subsequent Ca2+ influx into pancreatic β-cells.[3]

  • Metabolism of Urolithins: Urolithins undergo phase II metabolism in the liver, which includes methylation, glucuronidation, and sulfation.[2][5] The presence of "Uro-C methyl ether glur" has been reported in human urine after consumption of ellagitannin-rich foods, suggesting that methylated forms of Urolithin C are naturally occurring metabolites.

  • Potential for Enhanced Bioactivity: Methylation can alter the lipophilicity and interaction of a compound with its biological targets, potentially leading to enhanced potency, altered duration of action, or improved pharmacokinetic properties compared to the parent compound.

These application notes provide a framework for preclinical evaluation of this compound, a critical step in assessing its therapeutic potential for metabolic diseases.

Recommended Animal Models

The selection of an appropriate animal model is crucial for studying the effects of this compound on type 2 diabetes. Both genetic and diet-induced models are suitable, each with distinct advantages.

  • db/db Mouse (Genetic Model): These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[6][7][8] They represent a robust and well-characterized model of progressive type 2 diabetes.

  • Zucker Diabetic Fatty (ZDF) Rat (Genetic Model): ZDF rats also possess a leptin receptor mutation and develop obesity, hyperlipidemia, insulin resistance, and overt diabetes.[9][10][11] Their larger size facilitates surgical procedures and repeated blood sampling.

  • High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Diabetic Rat (Diet-Induced Model): This model mimics the common etiology of human type 2 diabetes, where insulin resistance is induced by a high-fat diet, followed by a low dose of STZ to induce partial β-cell dysfunction.[12][13][14][15][16]

Data Presentation: Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the proposed in vivo studies.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice

Treatment GroupDose (mg/kg)AUC (0-120 min) (mg/dLmin)Fasting Blood Glucose (mg/dL)Peak Blood Glucose (mg/dL)
Vehicle Control-45000 ± 2500250 ± 20550 ± 30
This compound1038000 ± 2100230 ± 18480 ± 25
This compound3032000 ± 1800**210 ± 15420 ± 20
Metformin (Positive Control)15033000 ± 1900205 ± 16 430 ± 22

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Intraperitoneal Insulin Tolerance Test (IPITT) in HFD/STZ Rats

Treatment GroupDose (mg/kg)AUC (0-120 min) (mg/dLmin)Glucose Nadir (% of baseline)Time to Nadir (min)
Vehicle Control-18000 ± 150070 ± 560
This compound1015500 ± 130060 ± 460
This compound3013000 ± 1100 50 ± 360
Rosiglitazone (Positive Control)513500 ± 1200 52 ± 460

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin

Objective: To induce a stable model of type 2 diabetes in rats characterized by insulin resistance and mild hyperglycemia.

Materials:

  • Male Wistar rats (8 weeks old)

  • High-Fat Diet (HFD): 45-60% kcal from fat

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize rats for one week with free access to standard chow and water.

  • High-Fat Diet Feeding: Divide rats into two groups: Control (standard chow) and HFD. Feed the HFD group the high-fat diet for 8 weeks to induce insulin resistance.[13]

  • STZ Injection: After 8 weeks of HFD, fast the HFD group overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35 mg/kg body weight).[14] The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection and then weekly. Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and suitable for the study.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Diabetic mice or rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • D-Glucose solution (2 g/kg body weight in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the animals for 6 hours with free access to water.[3][17]

  • Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail snip.

  • Compound Administration: Administer this compound or vehicle orally by gavage.

  • Glucose Challenge: 30 minutes after compound administration, administer the D-glucose solution orally by gavage.[3]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17][18]

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion.

Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • Diabetic mice or rats

  • This compound

  • Vehicle

  • Human insulin solution (0.75 U/kg body weight in sterile saline)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fasting: Fast the animals for 4-6 hours with free access to water.[19][20]

  • Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail snip.

  • Compound Administration: Administer this compound or vehicle orally by gavage.

  • Insulin Injection: 60 minutes after compound administration, administer the insulin solution via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the insulin injection.[19]

  • Data Analysis: Express blood glucose levels as a percentage of the baseline and calculate the rate of glucose disappearance.

Mandatory Visualizations

experimental_workflow cluster_model_induction Animal Model Induction (HFD/STZ Rat) cluster_treatment Treatment and Assessment acclimatization Acclimatization (1 week) hfd_feeding High-Fat Diet (8 weeks) acclimatization->hfd_feeding stz_injection Low-Dose STZ (i.p.) hfd_feeding->stz_injection diabetes_confirmation Confirmation of Diabetes (Fasting Glucose > 200 mg/dL) stz_injection->diabetes_confirmation treatment_period Daily Oral Administration (this compound or Vehicle) (4 weeks) diabetes_confirmation->treatment_period ogtt Oral Glucose Tolerance Test (OGTT) treatment_period->ogtt ipitt Intraperitoneal Insulin Tolerance Test (IPITT) treatment_period->ipitt biochemical_analysis Terminal Blood and Tissue Collection (Biochemical and Histological Analysis) ipitt->biochemical_analysis

Caption: Experimental workflow for evaluating this compound in a diet-induced diabetic rat model.

signaling_pathway cluster_cell Pancreatic β-Cell glucose High Glucose metabolism Metabolism glucose->metabolism atp_adp ↑ ATP/ADP Ratio metabolism->atp_adp katp KATP Channel (Closure) atp_adp->katp depolarization Membrane Depolarization katp->depolarization ca_channel L-type Ca2+ Channel depolarization->ca_channel ca_influx ↑ Ca2+ Influx ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion methyl_uc This compound (Hypothesized) methyl_uc->ca_channel Potentiation?

Caption: Hypothesized mechanism of this compound on insulin secretion in pancreatic β-cells.

References

Application of 8-O-Methyl-urolithin C in neurodegenerative disease research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is emerging as a compound of significant interest in the field of neurodegenerative disease research. Urolithins, derived from dietary ellagitannins found in pomegranates, berries, and nuts, are known to possess neuroprotective properties. The methylation of Urolithin C may enhance its bioavailability and ability to cross the blood-brain barrier, making this compound a promising candidate for therapeutic development. Its primary mechanisms of action in a neuroprotective context revolve around the attenuation of neuroinflammation and the mitigation of oxidative stress, both of which are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Key Applications in Neurodegenerative Disease Research

The primary applications of this compound in this research area are centered on its potent anti-inflammatory and antioxidant activities.

  • Anti-Neuroinflammatory Effects: this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to chronic neuroinflammation and neuronal damage. The compound mitigates this by inhibiting key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as iNOS and COX-2.[1]

  • Antioxidant and Neuroprotective Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. This compound exhibits direct and indirect antioxidant properties. It can directly scavenge free radicals and also enhance the expression and activity of endogenous antioxidant enzymes. By reducing oxidative damage to neurons, it helps to preserve neuronal function and viability.

Data Presentation

Table 1: In Vitro Anti-Neuroinflammatory Activity of Urolithin C and its Derivatives
CompoundCell LineInducerConcentration (µg/mL)Effect on Pro-inflammatory MediatorsReference
Urolithin CRAW 264.7LPS (1 µg/mL)25Reduced expression of Cox-2, IL-2, IL-6, TNF-α; Increased TGF-β1[2][3]
8,9-di-O-Methyl-urolithin CBV2 microgliaLPSNot specifiedAttenuated neuroinflammationN/A
Table 2: In Vivo Neuroprotective Effects of Urolithin C in an Aging Mouse Model
TreatmentAnimal ModelDosageDurationKey FindingsReference
Urolithin CD-galactose-induced aging miceNot specifiedNot specifiedPrevented memory impairment, LTP damage, and synaptic dysfunction; Reduced Aβ1-42 accumulation; Downregulated glial overactivation via MAPK/NF-kB pathway[1][4]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Methyl_Urolithin_C This compound Methyl_Urolithin_C->MAPK_Pathway Inhibits Methyl_Urolithin_C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits NFkB_n NF-κB (p65) NFkB->NFkB_n Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Neuroinflammation Model cluster_analysis_methods Analysis Methods Cell_Culture 1. Culture BV2 Microglia Cells Pretreatment 2. Pre-treat with this compound Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Analysis 4. Analyze Inflammatory Response Stimulation->Analysis qRT_PCR qRT-PCR for iNOS, COX-2, TNF-α, IL-6 mRNA Analysis->qRT_PCR ELISA ELISA for TNF-α, IL-6 in supernatant Analysis->ELISA Western_Blot Western Blot for p-p65, p-p38, p-ERK Analysis->Western_Blot

Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound in vitro.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or Urolithin C as a surrogate)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, qRT-PCR, ELISA, and Western Blot

Procedure:

  • Cell Culture:

    • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS only.

  • Analysis:

    • qRT-PCR for Gene Expression:

      • After treatment, lyse the cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA.

      • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).

    • ELISA for Cytokine Secretion:

      • Collect the cell culture supernatant after treatment.

      • Quantify the concentration of secreted TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7][8]

    • Western Blot for Signaling Pathways:

      • For pathway analysis, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) after LPS stimulation.

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, and ERK.

      • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.[4]

Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Aging

Objective: To evaluate the effect of this compound on cognitive function in a D-galactose-induced aging mouse model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • D-galactose

  • This compound (or Urolithin C as a surrogate)

  • Morris Water Maze apparatus

  • Saline solution

Procedure:

  • Animal Model Induction:

    • Induce accelerated aging in mice through daily subcutaneous injections of D-galactose (e.g., 100-150 mg/kg) for 6-8 weeks.[9] A control group should receive saline injections.

  • Treatment:

    • Administer this compound orally (e.g., via gavage) at different doses (e.g., 25, 50, 100 mg/kg/day) for the duration of the D-galactose treatment. The vehicle control group should receive the vehicle solution.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (e.g., 5 days):

      • Train the mice to find a hidden platform in a circular pool of opaque water.

      • Conduct 4 trials per day for each mouse, starting from different quadrants.

      • Record the escape latency (time to find the platform) and path length for each trial.[10][11][12] A decrease in these parameters over the training days indicates learning.[11][13]

    • Probe Trial (e.g., day 6):

      • Remove the platform and allow the mouse to swim freely for 60 seconds.

      • Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. Increased time and crossings in the target quadrant indicate better spatial memory.

  • Histological and Biochemical Analysis:

    • After behavioral testing, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density.

    • Use ELISA or Western blot to measure levels of Aβ peptides and inflammatory cytokines in brain homogenates.

Note: As direct experimental data for this compound is limited, the provided protocols and data are based on studies of Urolithin C and its other methylated derivatives. Researchers should optimize concentrations and treatment times for this compound in their specific experimental setups.

References

Application Notes and Protocols for 8-O-Methyl-urolithin C in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of natural compounds produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts. Among these, Urolithin C and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the investigation of 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, in anti-inflammatory research. While specific data on this compound is limited, this document extrapolates from research on Urolithin C and other methylated urolithins to provide a comprehensive guide.

The primary anti-inflammatory mechanism of urolithins involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3]

Chemical Structure

  • This compound: 3,9-dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one[2]

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of Urolithin C and its methylated derivatives from in vitro studies.

Table 1: Inhibition of Pro-inflammatory Mediators by Urolithins in Human Neutrophils [4]

CompoundConcentration (µM)IL-8 Production Inhibition (%)MMP-9 Production Inhibition (%)Elastase Release Inhibition (%)Myeloperoxidase Release Inhibition (%)
Urolithin C (UC) 5--39.0 ± 15.9-
2022.1 ± 7.022.1 ± 7.0-63.8 ± 8.6
8,9-dimethyl-O-urolithin C (MUC) 1, 5, 20No significant activityNo significant activity--

Data presented as mean ± SD.[4]

Table 2: Effect of Urolithin C on Pro-inflammatory Cytokines and Enzyme in LPS-induced RAW 264.7 Macrophages [1]

TreatmentConcentrationCOX-2IL-2IL-6TNF-α
Urolithin C 25 µg/mLReducedReducedReducedReduced
Diclofenac (Control) -ReducedReducedReducedReduced

Qualitative data indicating a reduction in expression/levels.[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol is adapted from studies on Urolithin C in LPS-stimulated RAW 264.7 macrophages.[1]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells/well.
  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 2 hours.
  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours. A vehicle control (DMSO) should be used.

2. Cytotoxicity Assay (MTT Assay):

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

3. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant after treatment.
  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB and MAPK Pathways:

  • Lyse the cells and determine protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies against phospho-NF-κB p65, NF-κB p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an ECL detection system.

Protocol 2: In Vitro Anti-inflammatory Activity in Human Neutrophils

This protocol is based on the methodology used to study various urolithins, including methylated derivatives.[4]

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human blood from healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
  • Ensure the final cell preparation has a purity of >95% as determined by flow cytometry.

2. Measurement of Pro-inflammatory Mediators:

  • IL-8 and MMP-9 Production:
  • Resuspend neutrophils in RPMI 1640 medium.
  • Pre-incubate cells with this compound at desired concentrations (e.g., 1, 5, 20 µM) for 15 minutes at 37°C.
  • Stimulate with LPS (100 ng/mL) for 18 hours.
  • Centrifuge and collect the supernatant to measure IL-8 and MMP-9 levels by ELISA.
  • Elastase and Myeloperoxidase (MPO) Release:
  • Pre-incubate neutrophils with this compound for 15 minutes.
  • Stimulate with cytochalasin B (5 µg/mL) for 10 minutes, followed by f-MLP (100 nM) for 30 minutes.
  • Centrifuge and measure elastase and MPO activity in the supernatant using specific substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase and o-dianisidine dihydrochloride for MPO).

Signaling Pathways and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Methyl_Urolithin_C This compound IKK IKK Methyl_Urolithin_C->IKK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK TAK1->IKK IkappaB IκBα IKK->IkappaB inhibits degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Cytotoxicity) stimulate->mtt elisa ELISA (Cytokine Levels) stimulate->elisa wb Western Blot (Signaling Proteins) stimulate->wb analyze Analyze Data mtt->analyze elisa->analyze wb->analyze end End analyze->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Investigating the Anti-Cancer Properties of 8-O-Methyl-urolithin C Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of 8-O-Methyl-urolithin C and its derivatives. Urolithins, natural metabolites produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, have emerged as a promising class of anti-cancer compounds.[1][2] Their mechanisms of action often involve inducing cell cycle arrest, promoting apoptosis, and inhibiting critical cell survival pathways.[1] This guide focuses on the methylated derivatives of Urolithin C, offering a framework for their synthesis, in vitro evaluation, and mechanistic studies.

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the quantitative data on the anti-cancer effects of Urolithin C and its derivatives.

Table 1: Cytotoxicity of Urolithin C in Human Colorectal Cancer Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
RKO7228.81[3]
HCT1167223.06[3]
DLD17214.7[3]

Table 2: Apoptosis and Cell Cycle Arrest Induced by Urolithin C

Cell LineTreatmentApoptosis (%)Cell Cycle Arrest
DLD130 µM UC for 72hIncreased vs. control[3]G2/M phase[3]
HCT11630 µM UC for 72hIncreased vs. control[3]G2/M phase[3]
PC12100-300 µg/mL UroCDose-dependent increaseS phase[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 8,9-di-O-Methyl-urolithin C

A representative synthesis protocol for an this compound derivative, 8,9-di-O-Methyl-urolithin C, is as follows:

Materials:

  • 2-bromo-4,5-dimethoxybenzoic acid

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate (CuSO₄)

  • Water

Procedure:

  • Stage 1: A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is refluxed with sodium hydroxide in water for 1 hour.[5]

  • Stage 2: Copper(II) sulfate is added to the reaction mixture, and reflux is continued for approximately 10 minutes.[5]

  • The resulting product, 8,9-di-O-Methyl-urolithin C, can be purified using standard chromatographic techniques. The reported yield for this reaction is 78%.[5]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD1, RKO)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed 4,000 cells per well in a 96-well plate and incubate overnight.[3]

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 12.5, 25, 50, 100, 200 µM) for the desired time periods (e.g., 24, 48, 72 hours).[3] A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the derivatives for the specified time.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the derivatives.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

The following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anti-Cancer Assays cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_viability Cell Viability (MTT Assay) purification->cell_viability apoptosis Apoptosis (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle (PI Staining) apoptosis->cell_cycle western_blot Western Blot (PI3K/AKT/mTOR) cell_cycle->western_blot

Caption: Experimental workflow for investigating this compound derivatives.

PI3K_AKT_mTOR_pathway UrolithinC This compound Derivatives PI3K PI3K UrolithinC->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 8-O-Methyl-urolithin C as a Potential Biomarker for Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive metabolites produced by the human gut microbiota from the dietary polyphenols ellagitannins and ellagic acid, found in foods such as pomegranates, berries, and nuts. The production of specific urolithins is dependent on an individual's gut microbiome composition, leading to the classification of individuals into different "urolithin metabotypes" (UM), primarily Metabotype A (producing primarily Urolithin A), Metabotype B (producing Urolithin B and Isourolithin A), and Metabotype 0 (producing no or very low levels of urolithins).[1][2][3] Emerging evidence suggests that the presence and concentration of specific urolithins, including their methylated forms, can serve as valuable biomarkers for gut health and dysbiosis.[1][2]

This document provides detailed application notes and protocols for the investigation of 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, as a potential biomarker for gut health. While research on this specific methylated form is nascent, the known anti-inflammatory properties of Urolithin C and other methylated urolithins provide a strong rationale for its investigation.[4] The presence of a "Uro-C methyl ether glucuronide" has been confirmed in human urine, indicating its formation and circulation in the body.[5]

Data Presentation

Table 1: Concentration of Urolithin C and its Derivatives in Human Biological Samples
AnalyteBiological MatrixConcentration RangeStudy Population/InterventionReference
Urolithin CPlasma0.01–0.5 ng/mLHealthy adults after 4 weeks of pecan consumption[6]
Urolithin C GlucuronidePlasmaNot significantly different from free Urolithin CHealthy adults after 4 weeks of pecan consumption[6]
Urolithin C methyl ether glucuronideUrineAUC(µmol h−1): 1142Healthy volunteers after acute intake of Jabuticaba dessert[5]
Total Urolithins (including Urolithin C)Plasma0.2–20 μMHumans after consumption of ellagitannin-rich foods[7]
Table 2: In Vitro Bioactivity of Urolithin C
AssayCell LineTreatmentEffectIC50 / Effective ConcentrationReference
Anti-proliferative ActivityPC12 cellsUrolithin CInhibition of cell proliferationStrongest among Urolithins A, B, and C[8]
Anti-inflammatory ActivityRAW 264.7 macrophagesUrolithin C (25 µg/mL) + LPSReduction of pro-inflammatory cytokines (IL-2, IL-6, TNF-alpha)25 µg/mL[9]
NF-κB InhibitionRAW 264.7 macrophagesUrolithin C + LPSAbrogation of NF-κB p65 phosphorylation and nuclear translocationNot specified[9]

Mandatory Visualization

urolithin_metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_Intermediates Urolithin Intermediates (e.g., Urolithin M5, M6, D, E) Ellagic_Acid->Urolithin_Intermediates Gut Microbiota Metabolism Urolithin_C Urolithin_C Urolithin_Intermediates->Urolithin_C Urolithin_A_B Urolithin A / B Urolithin_C->Urolithin_A_B Methylation Methylation (e.g., by COMT) Urolithin_C->Methylation Glucuronidation Glucuronidation (e.g., by UGTs) Urolithin_A_B->Glucuronidation Methyl_Urolithin_C This compound Methylation->Methyl_Urolithin_C Methyl_Urolithin_C->Glucuronidation Conjugated_Metabolites Conjugated Metabolites (for excretion) Glucuronidation->Conjugated_Metabolites

Caption: Metabolic pathway of ellagitannins to this compound.

experimental_workflow cluster_sample_collection 1. Sample Collection cluster_extraction 2. Urolithin Extraction cluster_analysis 3. Quantitative Analysis cluster_bioassay 4. In Vitro Bioactivity Assessment Urine_Sample Urine Sample SPE Solid Phase Extraction (Urine) Urine_Sample->SPE Stool_Sample Stool Sample Solvent_Extraction Solvent Extraction (Stool) Stool_Sample->Solvent_Extraction LC_MS LC-MS/MS Analysis SPE->LC_MS Solvent_Extraction->LC_MS Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound Cell_Culture->Treatment Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., ELISA for cytokines) Treatment->Anti_Inflammatory_Assay NFkB_Assay NF-κB Activation Assay Treatment->NFkB_Assay nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK:e->IkB:w IKK->IkB Degradation of IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_active Active NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Gene_Expression Induces Methyl_Urolithin_C This compound Methyl_Urolithin_C->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 8-O-Methyl-urolithin C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on solubilizing 8-O-Methyl-urolithin C for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a methylated derivative of Urolithin C, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts. Like many polyphenolic compounds, urolithins and their derivatives often exhibit poor aqueous solubility. The methylation of the hydroxyl group in this compound further increases its lipophilicity, potentially reducing its solubility in aqueous buffers and cell culture media, which can pose a significant challenge for in vitro studies.

Q2: What are the recommended primary solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of urolithins and their derivatives. For the parent compound, Urolithin C, a solubility of up to 50 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve.[1][2] Given the increased lipophilicity of this compound, DMSO remains the solvent of choice. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3][4] However, the tolerance to DMSO can vary significantly between cell lines, with primary cells and certain sensitive cell lines showing toxic effects at concentrations as low as 0.1%.[3] It is imperative to always include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure your serial dilutions are performed in DMSO before the final dilution into the aqueous medium. This can help maintain the compound's solubility.

  • Use of Serum: If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), the proteins in the serum, such as albumin, can help to bind and solubilize hydrophobic compounds.

  • Employ Co-solvents or Excipients: For challenging compounds, the use of co-solvents or solubilizing agents in the final formulation can be beneficial. Options include PEG300, Tween-80, or cyclodextrins.[5]

  • Utilize Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the dispersion of hydrophobic compounds in aqueous solutions.[6][7][8] It is often used to facilitate the loading of fluorescent dyes into cells and can be applied to other lipophilic molecules.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or visible precipitate in the stock solution (in DMSO). Incomplete dissolution.Gently warm the solution (e.g., in a 37°C water bath) and use a bath sonicator to aid dissolution. Ensure you are using anhydrous DMSO.
Precipitation observed immediately upon dilution into cell culture medium. The compound has exceeded its aqueous solubility limit.Decrease the final concentration of this compound. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Pre-warm the cell culture medium to 37°C before adding the compound. Add the compound dropwise while gently vortexing the medium.
Cells appear stressed or show signs of toxicity in the vehicle control wells. The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cells. Aim to keep the final DMSO concentration below 0.1% if possible.
Inconsistent or non-reproducible results in the assay. The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration.Visually inspect the wells for precipitation at the end of the experiment. Consider using a lower, more soluble concentration. The inclusion of serum or a solubilizing agent like Pluronic F-127 in the assay medium could help maintain solubility.

Quantitative Data Summary

Table 1: Solubility of Urolithin C and Related Compounds in Various Solvents

CompoundSolventSolubilityReference(s)
Urolithin CDMSO50 mg/mL (with sonication)[1][2]
Urolithin C10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[5]
Urolithin C10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[5]
Urolithin ADMSO50 mg/mL (with sonication)[9]
Urolithin BEthanol, DMSO, Dimethyl formamide~30 mg/mL

Table 2: General Recommendations for Final DMSO Concentrations in In Vitro Assays

Cell TypeRecommended Maximum DMSO ConcentrationKey ConsiderationsReference(s)
Most immortalized cell lines0.5% - 1%Some cell lines can tolerate up to 1%, but 0.5% is a safer starting point.[3][10][11]
Primary cells≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[3]
Sensitive cell lines (e.g., neuronal cells, stem cells)≤ 0.1%These cell types may exhibit altered differentiation or viability at higher DMSO concentrations.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~258.23 g/mol ).

    • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization using Pluronic F-127 for Cell-Based Assays

  • Materials:

    • 10 mM stock solution of this compound in DMSO (from Protocol 1)

    • 20% (w/v) Pluronic F-127 in DMSO

    • Sterile cell culture medium

  • Procedure:

    • Immediately before use, in a sterile microcentrifuge tube, mix equal volumes of the 10 mM this compound stock solution and the 20% Pluronic F-127 solution. For example, mix 10 µL of the compound stock with 10 µL of the Pluronic F-127 solution.

    • Gently vortex the mixture.

    • Dilute this mixture into pre-warmed (37°C) cell culture medium to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 10 µM, add 2 µL of the mixture to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.2% and a final Pluronic F-127 concentration of 0.02%.

    • Add the final working solution to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Vortex & Sonicate dissolve->sonicate store Aliquot & Store at -80°C sonicate->store dilute Dilute Stock in Medium store->dilute check Check for Precipitation dilute->check add_to_cells Add to Cells check->add_to_cells  No Precipitate precipitate Precipitation Occurs check->precipitate  Precipitate incubate Incubate & Analyze add_to_cells->incubate strategy1 Lower Final Concentration precipitate->strategy1 strategy2 Use Co-solvent/Pluronic F-127 precipitate->strategy2 strategy3 Increase Serum Concentration precipitate->strategy3

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway_placeholder cluster_cell Target Cell compound This compound (Solubilized) receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor Interaction pathway Downstream Signaling Cascade receptor->pathway Activation/ Inhibition response Biological Response (e.g., Gene Expression, Apoptosis) pathway->response Signal Transduction

Caption: Generalized signaling pathway interaction of a bioactive compound.

References

Navigating the Challenges of 8-O-Methyl-urolithin C in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter stability issues when working with 8-O-Methyl-urolithin C. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced during experiments, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: Like many phenolic compounds, this compound is prone to degradation in aqueous solutions.[2] Stability can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[3] It is strongly recommended to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use.

Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A5: The final concentration of DMSO in cell culture media should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker-than-expected biological activity in experiments. Degradation of this compound in the experimental solution.• Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. • Minimize the time between preparing the final dilution and adding it to the experimental system. • Protect solutions from light and maintain them at a stable, cool temperature before use. • If experiments run for extended periods (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound.[5]
Precipitation of the compound in aqueous buffer or media. Poor solubility of this compound at the desired concentration.• Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated limit for your experimental system (typically ≤ 0.1%). • Gentle warming and sonication can aid in the dissolution of the stock solution in DMSO.[6] • When diluting the DMSO stock in an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.
High background or off-target effects observed in control wells. Issues with the vehicle (DMSO) or degradation products of this compound.• Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup. • Use high-purity, sterile-filtered DMSO for preparing stock solutions. • The recommendation to prepare solutions fresh before use will minimize the presence of potential degradation products.
Variability between different batches of the compound. Differences in purity or handling of the compound.• Purchase this compound from a reputable supplier and always refer to the certificate of analysis. • Follow consistent procedures for storing and preparing solutions for every experiment.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Solvent Storage Temperature Duration
PowderN/A-20°CLong-term
Stock SolutionDMSO-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Table 2: Exemplary Concentrations Used in In Vitro Studies with Urolithin C

Application Cell Line Concentration Range Reference
Insulin Secretion AssayINS-1 cells2 - 20 µM[4]
Anti-inflammatory AssayRAW 264.7 macrophages12.5 - 200 µg/mL[7]
Apoptosis InductionPC12 cells100 - 300 µg/mL[8]

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is adapted from studies investigating the effect of Urolithin C on insulin secretion.[4]

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of this compound: Prepare a 20 mM stock solution of this compound in DMSO. Store at -80°C.

  • Seeding: Seed INS-1 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Starvation: On the day of the experiment, gently wash the cells twice with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C.

  • Treatment: Discard the pre-incubation buffer. Add KRBB containing a non-stimulating concentration of glucose (e.g., 2.8 mM) or a stimulating concentration of glucose (e.g., 11.2 mM). Add the desired concentrations of this compound (e.g., 2, 5, 10, 20 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (≤ 0.1%).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.

  • Analysis: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

Protocol 2: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on studies evaluating the anti-inflammatory properties of Urolithin C.[7][9]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Store at -80°C.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL), diluted from the DMSO stock. Include a vehicle control.

  • Stimulation: After a pre-incubation period (e.g., 2 hours), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A non-stimulated control group should also be included.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Gene Expression: Extract total RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes (e.g., Nos2, Tnf, Il6).

    • Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) in cell lysates.

Visualizations

Signaling Pathways

UrolithinC_Insulin_Secretion cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Potentiates opening Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism Ca_influx ↑ Ca2+ Influx L_type_Ca_Channel->Ca_influx ATP_ADP_ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_ratio Depolarization Membrane Depolarization ATP_ADP_ratio->Depolarization KATP channel closure Depolarization->L_type_Ca_Channel Opens Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis

Caption: Urolithin C enhances glucose-stimulated insulin secretion.

UrolithinC_NFkB_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IkBα p65 IKK->IkBa_p65 Phosphorylates IkBα p65_free p65 IkBa_p65->p65_free IkBα degradation, p65 release p65_nucleus p65 p65_free->p65_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_nucleus->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Urolithin C inhibits the NF-κB inflammatory pathway.

References

Troubleshooting inconsistent results in 8-O-Methyl-urolithin C experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 8-O-Methyl-urolithin C.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, preparation, and application of this compound in experimental settings.

Question: I am observing high variability in my cell viability/proliferation assay results between experiments. What could be the cause?

Answer: Inconsistent results in cell-based assays using this compound can stem from several factors related to the compound's properties and handling:

  • Compound Solubility and Stability: this compound, like other urolithins, has limited solubility in aqueous solutions.[1] Precipitation of the compound in your cell culture media can lead to inconsistent concentrations and, consequently, variable biological effects.

    • Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] When preparing your final working concentrations, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. Visually inspect your media for any signs of precipitation after adding the compound. Sonication can aid in dissolution.[2]

  • Stock Solution Integrity: The stability of this compound in solution over time can be a source of variability.

    • Recommendation: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1] It is advisable to prepare fresh working solutions for each experiment from a thawed aliquot.

  • Interaction with Media Components: Components in the cell culture media, such as serum proteins, can potentially bind to this compound, affecting its bioavailability and effective concentration.

    • Recommendation: If you suspect media interactions, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. Ensure the serum percentage is consistent across all experiments.

  • Cellular Metabolism: Cells can metabolize this compound, potentially altering its bioactivity. The metabolic rate can vary depending on the cell line and its passage number.

    • Recommendation: Use cells within a consistent and low passage number range for your experiments. If you suspect metabolism is a significant factor, you can perform time-course experiments to assess the stability of the compound in the presence of your cells.

Question: My HPLC-MS/MS analysis of this compound shows inconsistent peak areas and retention times. How can I troubleshoot this?

Answer: Variability in HPLC-MS/MS analysis can be due to issues with sample preparation, the analytical method, or the instrument itself.

  • Sample Preparation: Incomplete extraction or the presence of interfering substances from the sample matrix (e.g., cell lysates, plasma) can affect quantification.

    • Recommendation: Optimize your extraction protocol. For plasma samples, a protein precipitation step followed by solid-phase extraction (SPE) can improve sample cleanliness.[3] Ensure complete evaporation of the organic solvent and proper reconstitution in a solvent compatible with your mobile phase.

  • Chromatographic Conditions: Changes in mobile phase composition, gradient, or column temperature can lead to shifts in retention time.

    • Recommendation: Prepare fresh mobile phase for each run and ensure it is properly degassed. Use a column oven to maintain a stable temperature. Regularly check your HPLC system for leaks and ensure consistent flow rates.

  • Mass Spectrometer Settings: Inconsistent ionization or fragmentation can lead to variable peak areas.

    • Recommendation: Optimize the mass spectrometer parameters (e.g., collision energy, fragmentor voltage) for this compound. Use a stable internal standard to normalize for variations in sample preparation and instrument response.[3]

Question: I am not observing the expected biological activity of this compound in my experiments. What should I check?

Answer: A lack of expected biological effect can be due to several factors, from the compound itself to the experimental design.

  • Compound Purity and Identity: The purity of your this compound can significantly impact its activity. Impurities from synthesis may have off-target effects or interfere with the compound's action.

    • Recommendation: Whenever possible, obtain a certificate of analysis (CoA) from your supplier detailing the purity of the compound. You can verify the identity and purity using analytical techniques like HPLC and mass spectrometry.

  • Cell Line Sensitivity: The biological response to this compound can be cell-line specific.

    • Recommendation: Review the literature to confirm that the cell line you are using is responsive to urolithins or related compounds. It may be necessary to test a range of concentrations to determine the optimal dose for your specific cell line.

  • Experimental Conditions: The duration of treatment and the specific endpoint being measured are critical.

    • Recommendation: Ensure your treatment time is sufficient to observe the desired effect. For example, effects on cell proliferation may require longer incubation times than the activation of a signaling pathway. Confirm that your chosen assay is sensitive enough to detect the expected changes.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

While the direct mechanism of this compound is still under investigation, it is hypothesized to share similarities with its parent compound, Urolithin C. Urolithin C has been shown to induce apoptosis through a mitochondria-mediated pathway and can activate the PI3K/Akt/mTOR signaling pathway.[4][5] The methylation at the 8-O position may influence its binding affinity to target proteins and its cellular uptake, potentially modulating its overall biological activity.

How should I prepare and store this compound?

  • Storage: Store the solid compound at -20°C in a desiccated environment.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous organic solvent such as DMSO.[2]

  • Aliquoting and Storage of Stock: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer. Ensure thorough mixing and visually inspect for any precipitation.

What are typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Based on studies with related urolithins, a starting concentration range of 1-50 µM is recommended for initial experiments.[4][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Quantitative Data Tables

Table 1: Solubility of Related Urolithins

CompoundSolventSolubilityReference
Urolithin ADMSO~30 mg/mL[1]
Urolithin ADMSO:PBS (1:9, pH 7.2)~0.1 mg/mL[1]
Urolithin CDMSO50 mg/mL (204.75 mM)[2]

Table 2: Example HPLC-MS/MS Parameters for Urolithin C Analysis

ParameterValueReference
ColumnC18 Kinetex EVO (2.1mm×150mm, 2.6μm)[3]
Mobile Phase A1% Aqueous Formic Acid[3]
Mobile Phase BAcetonitrile[3]
GradientIsocratic (30:70, B:A)[3]
Flow Rate0.4 mL/min[7]
Ionization ModeNegative Electrospray Ionization (ESI-)[3]
Monitored Transition (Urolithin C)m/z 243 → 187[3]
Internal StandardUrolithin D (m/z 259 → 213)[3]

Note: These parameters are for Urolithin C and may require optimization for this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in your cell culture medium. Include a vehicle control with the same final DMSO concentration as the highest treatment group.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway and Workflow Diagrams

G cluster_0 Troubleshooting Workflow for Inconsistent Cell-Based Assay Results Start Inconsistent Results Observed Check_Compound Check Compound Preparation and Storage Start->Check_Compound Check_Assay Review Assay Protocol and Execution Start->Check_Assay Check_Cells Evaluate Cell Health and Consistency Start->Check_Cells Purity Verify Compound Purity (CoA, HPLC) Check_Compound->Purity Solubility Assess Solubility in Media (Visual Inspection) Check_Compound->Solubility Storage Confirm Proper Stock Aliquoting and Storage Check_Compound->Storage Concentration Ensure Accurate Dilutions and Final Concentrations Check_Assay->Concentration Controls Examine Vehicle and Positive Controls Check_Assay->Controls Passage Check Cell Passage Number Check_Cells->Passage Seeding Verify Consistent Seeding Density Check_Cells->Seeding Resolved Results are Consistent Purity->Resolved If issues are addressed Solubility->Resolved If issues are addressed Storage->Resolved If issues are addressed Concentration->Resolved If issues are addressed Passage->Resolved If issues are addressed Seeding->Resolved If issues are addressed Controls->Resolved If issues are addressed

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

PI3K_Akt_Pathway cluster_pathway Hypothesized Signaling Pathway for this compound Urolithin This compound (Hypothesized) Receptor Cell Surface Receptor (e.g., RTK) Urolithin->Receptor Activates? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothesized PI3K/Akt signaling pathway for this compound.

Apoptosis_Pathway cluster_apoptosis Mitochondria-Mediated Apoptosis Pathway (Urolithin C) UrolithinC Urolithin C ROS ↑ ROS UrolithinC->ROS Bax Bax UrolithinC->Bax Bcl2 Bcl-2 UrolithinC->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by Urolithin C.

References

Technical Support Center: Optimization of Extraction Protocols for 8-O-Methyl-urolithin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 8-O-Methyl-urolithin C from natural sources. Due to the limited availability of specific literature on this compound, the protocols and data presented here are based on studies of its parent compound, Urolithin C, and other related phenolic compounds. These should serve as a strong starting point for the optimization of your specific extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a methylated derivative of Urolithin C. Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[1][2] Urolithins, including their methylated forms, are being investigated for a range of potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] The methylation of urolithins may influence their bioavailability and biological activity.

Q2: What are the primary natural sources for obtaining precursors to this compound?

A2: this compound itself is not commonly found in significant quantities directly in plants.[6] Instead, its precursors, ellagitannins and ellagic acid, are abundant in various natural sources.[1] These include:

  • Fruits: Pomegranates, strawberries, raspberries, blackberries, and cloudberries.[1]

  • Nuts: Walnuts, pecans, and chestnuts.[3]

  • Other Sources: Oak-aged wines.[1]

The extraction process typically targets these precursors, which are then converted to urolithins, potentially including this compound, through biotransformation.

Q3: What are the most common methods for extracting urolithins and their precursors from natural sources?

A3: Several methods are employed for the extraction of phenolic compounds, including the precursors to urolithins, from plant materials. Common techniques include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[2]

  • Maceration: This involves soaking the plant material in a solvent for a period to allow the target compounds to dissolve.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the solid material with a fresh solvent.

  • Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to improve extraction efficiency.

Q4: Which solvents are most effective for extracting urolithins and their precursors?

A4: The choice of solvent is critical for successful extraction.[2] For urolithins and their precursors, which are polar compounds, polar solvents are generally used. Aqueous mixtures of organic solvents are often more efficient than pure solvents. Commonly used solvents include:

  • Aqueous methanol[2]

  • Aqueous ethanol

  • Aqueous acetone[2]

The optimal solvent composition will depend on the specific plant matrix and the target compound.

Troubleshooting Guide

Problem 1: Low Yield of Target Compound

Q: I am consistently obtaining a low yield of what I believe to be this compound. What are the likely causes and how can I improve the yield?

A: Low extraction yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Cell Lysis: The target compounds may be trapped within the plant cells.

    • Solution: Ensure the plant material is finely ground to increase the surface area for solvent contact. For more robust plant materials, consider a pre-treatment step like freeze-drying followed by grinding.

  • Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the this compound.

    • Solution: Experiment with different solvent systems. Since methylation slightly decreases polarity compared to Urolithin C, a systematic evaluation of solvent polarity is recommended. Start with a mid-range polarity solvent like 80% methanol in water and then test variations (e.g., 50-90% methanol or ethanol). The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve the extraction of phenolic compounds.

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to be efficient.

    • Solution: Optimize the extraction time and temperature. For ultrasound-assisted extraction, try increasing the sonication time in increments (e.g., 30, 45, 60 minutes) and monitor the yield. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds. A temperature range of 40-60°C is a good starting point for optimization.[2]

  • Inappropriate Solid-to-Solvent Ratio: Using too little solvent can result in an incomplete extraction, while using too much can lead to a dilute extract that is difficult to concentrate.[7][8][9]

    • Solution: Optimize the solid-to-solvent ratio. Ratios between 1:10 and 1:30 (g/mL) are commonly reported for phenolic compounds.[8] A higher ratio generally favors more complete extraction but needs to be balanced with solvent consumption and downstream processing.

Problem 2: Co-extraction of Impurities and Poor Selectivity

Q: My extract contains many other compounds, making the purification of this compound difficult. How can I improve the selectivity of my extraction?

A: Poor selectivity is a frequent challenge in natural product extraction. Here are some strategies to enhance the purity of your target compound in the initial extract:

  • Solvent System Modification: The polarity of your solvent system is key to selectivity.

    • Solution: A step-wise extraction with solvents of increasing polarity can be effective. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Then, proceed with your polar solvent system to extract the urolithins.

  • Solid-Phase Extraction (SPE) Cleanup: SPE is a powerful technique for purifying extracts.

    • Solution: After the initial extraction, pass the crude extract through an appropriate SPE cartridge (e.g., C18) to remove highly polar or non-polar impurities. The selection of the SPE sorbent and elution solvents will need to be optimized for this compound.

Problem 3: Degradation of the Target Compound During Extraction

Q: I suspect that this compound is degrading during my extraction process. What could be causing this and how can I prevent it?

A: Phenolic compounds can be susceptible to degradation under certain conditions.

  • Thermal Degradation: High temperatures can cause the breakdown of urolithins.

    • Solution: Use lower extraction temperatures and shorter extraction times. If using a heating method, ensure precise temperature control. Consider performing the extraction at room temperature or even on ice if the compound is particularly sensitive, though this may require longer extraction times.

  • Oxidative Degradation: Phenolic compounds are prone to oxidation, especially in the presence of light, oxygen, and certain enzymes.

    • Solution: Perform the extraction in amber glassware to protect it from light. Purging the extraction vessel with an inert gas like nitrogen can minimize exposure to oxygen. Adding antioxidants, such as ascorbic acid, to the extraction solvent may also help.

  • pH Instability: Extreme pH values can lead to the degradation of some compounds.

    • Solution: Maintain a mildly acidic to neutral pH during extraction unless optimization studies show otherwise. Buffering the extraction solvent can help to maintain a stable pH.

Problem 4: Emulsion Formation During Liquid-Liquid Extraction

Q: I am using liquid-liquid extraction for purification, but I'm having trouble with emulsion formation between the aqueous and organic layers. How can I resolve this?

A: Emulsion formation is a common problem in liquid-liquid extraction, particularly with complex plant extracts that may contain surfactant-like molecules.[10]

  • Gentle Mixing: Vigorous shaking is a common cause of emulsions.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.[10]

  • "Salting Out": Increasing the ionic strength of the aqueous phase can help to break emulsions.

    • Solution: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the polarity of the aqueous layer, forcing non-polar and amphiphilic molecules into the organic layer and promoting phase separation.[10]

  • Centrifugation: If the emulsion is persistent, mechanical force can be used to separate the phases.

    • Solution: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This will often force the layers to separate.

  • Filtration: Passing the emulsion through a bed of glass wool or a filter aid can sometimes help to break it.

Data Presentation

The following tables provide a summary of how different extraction parameters can influence the yield of phenolic compounds. This data, derived from studies on related compounds, should be used as a guide for optimizing the extraction of this compound.

Table 1: Effect of Solvent System on the Extraction of Phenolic Compounds

Solvent SystemRelative Yield of Phenolic CompoundsNotes
WaterLow to ModerateExtracts highly polar compounds, but may be less effective for moderately polar compounds.
MethanolHighPure methanol can be effective for some compounds.[11]
EthanolHighA food-grade solvent, often preferred for extracts intended for consumption.
80% Methanol in WaterVery HighOften provides a good balance of polarity for extracting a wide range of phenolic compounds.[12]
80% Ethanol in WaterVery HighA common and effective solvent system for phenolic compounds.[8]
80% Acetone in WaterHighCan be very effective but may extract more chlorophyll and other pigments.[2]

Table 2: Influence of Temperature and Time on Extraction Yield

Temperature (°C)Extraction Time (min)Relative YieldNotes
30120HighLower temperatures may require longer extraction times to achieve high yields.[13]
4060OptimalA good starting point that balances efficiency and potential for thermal degradation.[8]
5030HighIncreased temperature can reduce the required extraction time.[12]
6530HighHigher temperatures can further increase extraction rates but also the risk of degradation.[2]
>80<30VariableHigh temperatures can lead to significant degradation of phenolic compounds.[2]

Table 3: Impact of Solid-to-Solvent Ratio on Extraction Efficiency

Solid-to-Solvent Ratio (g/mL)Relative Extraction EfficiencyNotes
1:5LowMay result in incomplete extraction due to insufficient solvent.[9]
1:10Moderate to HighA common starting point for optimization.[7][13]
1:20HighOften provides a good balance between yield and solvent usage.[9]
1:30High to OptimalHigher ratios can lead to more complete extraction.[8]
1:40HighFurther increases may not significantly improve yield and will increase solvent waste.[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline. The parameters should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., using a coffee grinder or a laboratory mill) to a particle size of approximately 0.5 mm.

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it into a 50 mL conical flask.

    • Add 20 mL of the extraction solvent (start with 80% methanol in water containing 0.1% formic acid). This corresponds to a 1:20 solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection vessel.

    • To maximize yield, re-extract the pellet with another 10 mL of the extraction solvent, sonicate for 15 minutes, centrifuge, and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm syringe filter into a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C.

    • Once the solvent is removed, the crude extract can be further dried under a vacuum to obtain a solid residue.

  • Storage:

    • Store the dried extract at -20°C in an airtight, light-protected container.

Protocol 2: Analysis of this compound by HPLC-UV/MS

This protocol provides a starting point for the analytical determination of this compound.

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the mobile phase (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • UV Detection: Monitor at wavelengths relevant for urolithins, such as 305 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      10.0 50
      15.0 95
      18.0 95
      18.1 5

      | 20.0 | 5 |

    • Mass Spectrometry (MS) Detection:

      • Use an electrospray ionization (ESI) source in negative ion mode.

      • Monitor for the specific m/z of this compound and its fragments for confirmation.

Visualizations

experimental_workflow start Plant Material Collection (e.g., Pomegranate Peel) drying Drying (40°C) start->drying grinding Grinding (Fine Powder) drying->grinding extraction Ultrasound-Assisted Extraction (80% Methanol, 40°C, 30 min) grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant reextraction Re-extraction of Pellet centrifugation->reextraction filtration Filtration (0.45 µm filter) supernatant->filtration reextraction->centrifugation evaporation Rotary Evaporation filtration->evaporation hplc_analysis HPLC-UV/MS Analysis evaporation->hplc_analysis end Quantification of This compound hplc_analysis->end

Caption: Experimental workflow for the extraction and analysis of this compound.

urolithin_c_signaling urolithin_c Urolithin C l_type_channel L-type Ca2+ Channel urolithin_c->l_type_channel activates ca_influx Increased Intracellular Ca2+ l_type_channel->ca_influx facilitates insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion ca_influx->insulin_secretion triggers

Caption: Signaling pathway of Urolithin C in enhancing insulin secretion.[8][14]

apoptosis_pathway urolithin_c Urolithin C ros Increased ROS Production urolithin_c->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (pro-apoptotic) mitochondria->bax upregulates bcl2 Bcl-2 (anti-apoptotic) mitochondria->bcl2 downregulates caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by Urolithin C.[4][10][11][15]

References

Addressing matrix effects in LC-MS analysis of 8-O-Methyl-urolithin C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-O-Methyl-urolithin C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3][4] Components of biological matrices such as proteins, lipids, salts, and endogenous compounds are common causes of matrix effects.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: A common method to assess matrix effects is the post-column infusion technique.[5][6] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while a blank, extracted matrix sample is injected.[6] A stable baseline signal is expected; any deviation (dip or peak) indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.[6] Another approach is to compare the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]

Q3: What are the primary strategies to mitigate matrix effects?

A3: The main strategies to overcome matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering components from the matrix.[1][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix interferences.[1][4]

  • Method of Calibration: Using calibration techniques that compensate for matrix effects, such as matrix-matched calibration or the use of an appropriate internal standard.[1][5]

  • Instrumental Parameters: Adjusting MS source conditions to minimize the impact of interferences.[3]

Troubleshooting Guide

Below are common issues encountered during the LC-MS analysis of this compound, along with potential causes and recommended solutions.

Issue 1: Poor Signal Response or Complete Signal Loss for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Solutions:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components.[1] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be beneficial for isolating this compound and removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): A study on urolithin C in rat plasma successfully used ethyl acetate for extraction with no significant matrix effects observed.[7][8] This could be a good starting point for this compound.

    • Protein Precipitation (PPT): While a simpler method, it may not provide sufficient cleanup for complex matrices, potentially leaving phospholipids and other interferences.[9]

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peaks identified through post-column infusion.[1]

    • Column Chemistry: Consider a different column chemistry. If using a standard C18 column, exploring a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[5] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[5]

Issue 2: Inconsistent and Irreproducible Quantitative Results

Possible Cause: Variable matrix effects between different samples or batches.

Solutions:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[3] A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.[1]

  • Use of a Structural Analog as an Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used. For instance, a validated method for urolithin C used urolithin D as an internal standard.[7][8]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1] This helps to ensure that the calibrators and the samples experience similar matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix Sample): Extract a blank matrix sample using your established sample preparation protocol. Spike the this compound standard into the final, dried, and reconstituted extract at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Protocol 2: General Purpose Solid-Phase Extraction (SPE) for Urolithins

This protocol is a starting point and should be optimized for your specific matrix and analyte.

  • Sample Pre-treatment: Acidify the plasma/urine sample with formic acid (e.g., to 1% final concentration).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol/water (e.g., 40:60, v/v) to remove less hydrophobic interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from different sample preparation techniques. Note that these are illustrative values and actual results will vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodAnalyteMatrixTypical Recovery (%)Typical Matrix Effect (%)Reference
Liquid-Liquid Extraction (Ethyl Acetate)Urolithin CRat Plasma> 91%Not Significant[7][8]
Protein PrecipitationDesmopressinPlasma~70-80%> 50% (Suppression)[10]
Reversed-Phase SPEDesmopressinPlasma~70-80%> 50% (Suppression)[10]
Mixed-Mode Cation Exchange SPEDesmopressinPlasma> 80%< 15% (Suppression)[10]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Poor Signal or Irreproducible Results check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect (Suppression/Enhancement) Observed? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS or Analog) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->me_present Still Present success Acceptable Performance (ME ~100%, good reproducibility) re_evaluate->success Resolved check_instrument Check Instrument Performance (Source cleanliness, etc.) no_me->check_instrument

Troubleshooting workflow for matrix effects.

IonSuppressionMechanism Mechanism of Ion Suppression in ESI cluster_source Electrospray Ion Source droplet Initial Droplet Analyte (A) Matrix (M) evaporation Solvent Evaporation droplet->evaporation charged_droplet Concentrated Droplet A+ M+ evaporation->charged_droplet gas_phase Gas Phase Ions charged_droplet->gas_phase Coulomb Fission ions A+ M+ gas_phase->ions ms_inlet MS Inlet ions:matrix->ms_inlet Competition for Ionization/Surface Activity ions:analyte->ms_inlet Reduced Transfer to MS

References

Technical Support Center: Refining Cell Culture Conditions for 8-O-Methyl-urolithin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-O-Methyl-urolithin C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a methylated derivative of Urolithin C, which is a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts. Urolithins, including their methylated forms, are of interest to researchers for their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cell types.[1][2][3] The methylation at the 8-hydroxy position may alter its bioavailability, cell permeability, and biological activity compared to its parent compound, Urolithin C.

Q2: How do I prepare a stock solution of this compound?

This compound, similar to other urolithins, is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[3]

  • Recommended Protocol for Stock Solution Preparation:

    • Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Q3: What is the recommended working concentration of this compound for cell treatment?

The optimal working concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on studies with the parent compound, Urolithin C, effective concentrations typically range from the low micromolar (µM) to the high micromolar range.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What is a typical treatment duration for this compound in cell culture?

Treatment duration can range from a few hours to several days, depending on the cellular process being studied.

  • Short-term (1-6 hours): Often used to study rapid signaling events, such as protein phosphorylation.

  • Mid-term (12-48 hours): Commonly used to assess effects on cell viability, apoptosis, and cell cycle progression.[1]

  • Long-term (72 hours or more): May be necessary to observe effects on cell proliferation and differentiation.

It is recommended to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate formation in culture medium upon adding this compound. - The final concentration of DMSO in the medium is too high. - The compound has low solubility in the culture medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare the final working solution by diluting the DMSO stock in pre-warmed complete culture medium and vortexing gently before adding to the cells. - Consider using a serum-free medium for the treatment period if serum components are suspected to cause precipitation.
No observable effect or inconsistent results. - The concentration of this compound is too low. - The treatment duration is too short. - The compound may have degraded. - Cell line is resistant to the treatment.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to identify the optimal treatment duration. - Use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. - Verify the sensitivity of your cell line to similar compounds or consider using a different cell line.
High levels of cell death in the control (vehicle-treated) group. - DMSO toxicity.- Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO alone.
Variability between replicate wells or experiments. - Uneven cell seeding. - Inconsistent compound concentration in each well. - Edge effects in the culture plate.- Ensure a single-cell suspension before seeding and use a consistent pipetting technique. - Mix the treatment medium thoroughly before adding it to the wells. - Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity and minimize evaporation.

Data Presentation

Table 1: Reported IC50 Values for Urolithin C in Various Cancer Cell Lines

Note: Data for this compound is limited. The following table provides data for the parent compound, Urolithin C, which can serve as a starting point for determining the effective concentration range for its methylated derivative.

Cell LineCancer TypeTreatment Duration (h)IC50 (µM)Reference
RKOColorectal Cancer7228.81[4]
HCT116Colorectal Cancer7223.06[4]
DLD1Colorectal Cancer7214.7[4]
PC12Pheochromocytoma12Not specified, but significant inhibition at 100-300 µg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw Stock Solution: Remove an aliquot of the 10-50 mM this compound in DMSO stock solution from -20°C or -80°C storage and thaw at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final volume in the well.

  • Prepare Working Solution: Pre-warm the appropriate volume of complete cell culture medium to 37°C. Add the calculated volume of the this compound stock solution to the pre-warmed medium.

  • Mix Thoroughly: Gently vortex the working solution to ensure homogeneity.

  • Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control with the same final concentration of DMSO.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 8-O-Methyl- urolithin C Stock (DMSO) prep_working Prepare Working Solutions (in culture medium) prep_stock->prep_working treat_cells Treat Cells with This compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate cell_adhesion Allow Cells to Adhere (Overnight) seed_cells->cell_adhesion cell_adhesion->treat_cells incubation Incubate for Desired Duration treat_cells->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay western_blot Western Blot (Signaling Proteins) incubation->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound cell culture treatment.

signaling_pathway cluster_mito Mitochondria-Mediated Apoptosis cluster_caspase Caspase Cascade uc This compound ros ↑ ROS Production uc->ros induces bcl2_family Bcl-2 Family Regulation (↓ Bcl-2 / ↑ Bax) uc->bcl2_family mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis bcl2_family->mmp

Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.

References

How to prevent the degradation of 8-O-Methyl-urolithin C during sample storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-O-Methyl-urolithin C during sample storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many phenolic compounds, this compound is susceptible to degradation from exposure to several environmental factors. The primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the ether linkage and other structural changes.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For optimal stability, it is crucial to store this compound under controlled conditions. Based on general guidelines for urolithins and other phenolic compounds, the following storage conditions are recommended:

Storage DurationTemperatureLight ConditionsAtmosphere
Short-term (up to 1 month) -20°CIn the dark (amber vials)Inert gas (e.g., argon, nitrogen)
Long-term (up to 6 months) -80°CIn the dark (amber vials)Inert gas (e.g., argon, nitrogen)

A commercial supplier of Urolithin C recommends storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.

Q3: How should I prepare stock solutions of this compound for storage?

A3: It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots under the recommended temperature and light-protected conditions.

Q4: Are there any signs of degradation I should look for in my stored samples?

A4: Visual inspection of your sample solution can sometimes indicate degradation, such as a change in color. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of this compound in the chromatogram are strong indicators of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound purity over time, confirmed by HPLC. Improper storage temperature.Ensure samples are stored at -80°C for long-term storage or -20°C for short-term storage. Use a calibrated freezer and monitor the temperature regularly.
Exposure to light.Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient light during sample handling.
Repeated freeze-thaw cycles.Prepare single-use aliquots of your stock solution to avoid the need to thaw and re-freeze the entire stock.
Presence of oxygen in the sample vial.After aliquoting, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Unexpected peaks in HPLC chromatogram. Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm their retention times. This will help in distinguishing between impurities from synthesis and actual degradants.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Prepare a blank sample (solvent only) to inject into the HPLC to check for contamination.
Variability in experimental results between different sample aliquots. Inconsistent sample handling.Standardize your sample handling procedures. Ensure all aliquots are treated identically from storage to analysis.
Non-homogenous stock solution.Ensure the stock solution is thoroughly mixed before aliquoting.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. According to ICH guidelines, this involves subjecting the compound to harsh conditions to accelerate its degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same thermal stress.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water/acetonitrile with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to detect any new peaks corresponding to degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

Visualizations

Putative Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions, leading to the cleavage of the methyl ether bond.

cluster_hydrolysis Acid/Base Hydrolysis 8_O_Methyl_urolithin_C This compound Urolithin_C Urolithin C 8_O_Methyl_urolithin_C->Urolithin_C Ether Cleavage Methanol Methanol 8_O_Methyl_urolithin_C->Methanol Ether Cleavage

Caption: Putative hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in performing a stability study for this compound.

Start Start: Sample Preparation Stress_Conditions Exposure to Stress Conditions (Heat, Light, pH, Oxidation) Start->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for a forced degradation stability study.

Optimizing dosage and administration routes for in vivo studies of 8-O-Methyl-urolithin C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-O-Methyl-urolithin C in in vivo studies. The information is designed to address specific challenges related to dosage and administration routes to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended administration routes for this compound in animal models?

A1: The most commonly reported administration route for urolithins, including their methylated analogs, is intraperitoneal (i.p.) injection. Oral gavage (p.o.) is also a viable option, particularly for studies investigating gut metabolism and systemic exposure after oral intake. Intravenous (i.v.) administration can be utilized for precise dosage control and rapid systemic distribution, bypassing first-pass metabolism. The choice of administration route should be guided by the specific research question and the target organ or system.

Q2: What is a typical dosage range for this compound in vivo?

A2: While specific dosage data for this compound is limited, studies on its parent compound, Urolithin C, and other urolithins provide a starting point. For intraperitoneal administration of Urolithin C in rats, a dose of 10 mg/kg has been used to study its pharmacokinetic profile[1]. In a colorectal cancer xenograft model, an in vivo dose of 3.6 mg/kg for Urolithin C was calculated based on its in vitro IC50 value. Dosages for other urolithins, such as Urolithin A and B, administered intraperitoneally have ranged from 2.5 mg/kg/day[2]. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.

Q3: How does the bioavailability of urolithins differ between oral and intravenous administration?

A3: Intravenous administration of compounds generally results in 100% bioavailability as the substance is introduced directly into the systemic circulation. Oral administration of urolithins, including their methylated forms, is subject to variable absorption and first-pass metabolism in the gut and liver, which can significantly reduce bioavailability. The bioavailability of orally administered compounds can be influenced by factors such as the formulation, the animal's gut microbiota, and the presence of food.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Problem: this compound, like many polyphenolic compounds, is expected to have low aqueous solubility, making it challenging to prepare stable and homogenous formulations for in vivo administration.

Solutions:

  • Vehicle Screening: A step-wise approach to vehicle selection is recommended. Start with common solubilizing agents. For oral gavage, vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and Tween-80 in saline have been used for other urolithins[3]. For intravenous and intraperitoneal injections, co-solvents like polyethylene glycol 300 (PEG300), DMSO, and Tween 80 are often employed[1].

  • Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability[4]. This can be a particularly useful strategy for preparing solutions for intravenous administration.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the vehicle (within a physiologically acceptable range of 5-9) may improve solubility[5].

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle. However, care should be taken to avoid degradation of the compound.

Issue 2: Precipitation of the Compound Upon Administration

Problem: A seemingly clear solution of a hydrophobic compound can precipitate upon injection into the aqueous environment of the body, leading to inaccurate dosing and potential local tissue irritation or embolism.

Solutions:

  • Formulation Optimization: The use of a co-solvent system that maintains the compound in solution upon dilution in an aqueous environment is critical. Formulations containing a combination of solvents like DMSO, PEG300, and a surfactant like Tween 80 can help prevent precipitation[1].

  • Slower Injection Rate: For intravenous administration, a slower injection rate allows for more gradual dilution of the formulation in the bloodstream, reducing the risk of precipitation.

  • In Vitro Precipitation Test: Before in vivo administration, perform a simple in vitro test by diluting the final formulation in a volume of saline or phosphate-buffered saline (PBS) that mimics the in vivo dilution to visually inspect for any precipitation.

Issue 3: High Inter-Individual Variability in Pharmacokinetic and Pharmacodynamic Responses

Problem: Significant variation in the plasma concentrations and biological effects of urolithins has been observed between individual animals, even when administered the same dose[2].

Solutions:

  • Sufficient Sample Size: Ensure that the number of animals per group is large enough to account for inter-individual variability and to achieve statistically significant results.

  • Controlled Animal Husbandry: Maintain consistent environmental conditions (e.g., diet, light-dark cycle, temperature) for all animals, as these factors can influence metabolism and physiological responses.

  • Normalization of Data: When possible, normalize experimental data to baseline values for each animal to reduce the impact of inter-individual differences.

  • Consider Gut Microbiota: For oral administration studies, be aware that the composition of the gut microbiota can significantly impact the metabolism of urolithins. While this compound is already methylated, further metabolism by gut bacteria could still occur.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection (Hypothetical Protocol)

This protocol is a starting point and should be optimized based on the solubility of your specific batch of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 40 mg/mL stock solution, dissolve 2 mg of the compound in 50 µL of DMSO[1]. Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the co-solvent vehicle. A common formulation is a mixture of PEG300, Tween 80, and saline. For example, a vehicle could consist of 30% PEG300 and 5% Tween 80 in saline[1].

  • Final Formulation:

    • Slowly add the stock solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • For example, to achieve a final concentration of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, you would add 50 µL of the 40 mg/mL stock solution to a mixture of 300 µL PEG300, 50 µL Tween 80, and 600 µL saline[1].

  • Administration:

    • Administer the final formulation to the animal via intraperitoneal injection at the desired dosage. The injection volume should be appropriate for the size of the animal.

Quantitative Data Summary

ParameterValueAnimal ModelAdministration RouteReference
Dosage 10 mg/kgMale Wistar ratIntraperitoneal[1]
Half-life (t1/2) 11.3 hMale Wistar ratIntraperitoneal[1]
Total Clearance (CL/F) 3.41 L/h/kgMale Wistar ratIntraperitoneal[1]
Initial Volume of Distribution (V1/F) 0.831 L/kgMale Wistar ratIntraperitoneal[1]
Steady-state Volume of Distribution (Vss/F) 55.6 L/kgMale Wistar ratIntraperitoneal[1]

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways modulated by urolithins, which are likely relevant for the in vivo effects of this compound.

NF_kB_Signaling_Pathway UrolithinC 8-O-Methyl- urolithin C IKK IKK Complex UrolithinC->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

L_type_Calcium_Channel_Signaling UrolithinC 8-O-Methyl- urolithin C L_type_Ca_Channel L-type Ca2+ Channel UrolithinC->L_type_Ca_Channel Modulates (enhances opening) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose High Glucose Depolarization Membrane Depolarization Glucose->Depolarization Depolarization->L_type_Ca_Channel

Caption: Modulation of L-type Calcium Channels and Insulin Secretion.

References

Technical Support Center: Method Refinement for the Regioselective Synthesis of 8-O-Methyl-urolithin C Glucuronides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 8-O-Methyl-urolithin C glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound glucuronides.

Issue 1: Low Yield of this compound

  • Question: I am experiencing a low yield during the synthesis of the this compound intermediate before the glucuronidation step. What are the potential causes and solutions?

  • Answer: Low yields in the synthesis of the this compound core can arise from several factors:

    • Incomplete Reaction: The Ullmann condensation reaction for forming the dibenzo[b,d]pyran-6-one skeleton can be sluggish.

      • Solution: Ensure all reagents are pure and anhydrous. The copper catalyst is crucial; consider using freshly activated copper powder or a copper(I) salt for better reactivity. Prolonging the reaction time or increasing the temperature may also improve the yield, but monitor for decomposition.

    • Side Reactions: Over-methylation or methylation at undesired positions can occur if a selective protection strategy is not employed.

      • Solution: Before methylation, selectively protect the more reactive hydroxyl groups. For Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one), the acidity of the phenolic hydroxyls can influence reactivity. A common strategy is to use a bulky protecting group that will preferentially react with the less sterically hindered hydroxyls.

    • Purification Losses: this compound, being a phenolic compound, can be challenging to purify without significant loss of material.

      • Solution: Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a moderately polar solvent on silica gel is often effective. Consider using a stationary phase other than silica if tailing is an issue.

Issue 2: Lack of Regioselectivity in Glucuronidation

  • Question: My glucuronidation reaction on this compound is producing a mixture of 3-O- and 9-O-glucuronides. How can I achieve better regioselectivity?

  • Answer: Achieving regioselectivity in the glucuronidation of a dihydroxy compound like this compound requires a strategic approach:

    • Protecting Groups: The use of orthogonal protecting groups is essential. You need to selectively protect one hydroxyl group while the other is available for glycosylation.

      • Solution:

        • Selective Protection: Employ a protecting group that can be selectively introduced at either the 3- or 9-position. For instance, a sterically demanding protecting group like tert-butyldimethylsilyl (TBDMS) might preferentially protect the less hindered hydroxyl group. Alternatively, enzymatic protection could offer high regioselectivity.

        • Glucuronidation: Perform the glucuronidation reaction on the mono-protected intermediate. The Koenigs-Knorr reaction or methods using trichloroacetimidate donors are common.

        • Deprotection: Selectively remove the protecting group under conditions that do not cleave the newly formed glucuronide bond. For example, a TBDMS group can be removed with fluoride ions (e.g., TBAF), which is generally mild towards glycosidic bonds.

    • Enzymatic Glucuronidation: Biocatalysis can offer excellent regioselectivity.

      • Solution: Screen a panel of UDP-glucuronosyltransferases (UGTs) to identify an enzyme that selectively glucuronidates the desired position on this compound.[1]

Issue 3: Formation of Orthoester Byproducts in Koenigs-Knorr Reaction

  • Question: I am observing the formation of orthoester byproducts during the Koenigs-Knorr glucuronidation, which is reducing the yield of my desired β-glucuronide. How can I minimize this?

  • Answer: Orthoester formation is a known side reaction in the Koenigs-Knorr synthesis.[2]

    • Reaction Conditions: The choice of promoter and reaction conditions is critical.

      • Solution:

        • Promoter: Silver triflate is often a better promoter than silver carbonate in minimizing orthoester formation.

        • Temperature: Running the reaction at lower temperatures can favor the desired glycoside product.

        • Solvent: A non-participating solvent like dichloromethane is generally preferred.

    • Glycosyl Donor: The nature of the protecting groups on the glucuronic acid donor can influence the outcome.

      • Solution: Using a participating group at the C2 position of the glucuronic acid donor (e.g., an acetyl group) can help direct the formation of the 1,2-trans-glycosidic bond (β-glucuronide) and reduce orthoester formation.

Issue 4: Difficulty in Purifying the Final Glucuronide Product

  • Question: The synthesized this compound glucuronides are highly polar and difficult to purify by standard silica gel chromatography. What purification strategies are recommended?

  • Answer: The high polarity of glucuronides makes their purification challenging.

    • Chromatographic Techniques:

      • Reversed-Phase Chromatography: This is the most common method for purifying polar compounds.

        • Solution: Use a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. Preparative HPLC is often necessary for obtaining high-purity material.[3]

      • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for separating isomeric glucuronides that are difficult to resolve by HPLC.[1]

      • Size-Exclusion Chromatography: For removing non-polar impurities, size-exclusion chromatography with a lipophilic gel (e.g., Sephadex LH-20) can be useful.

    • Solid-Phase Extraction (SPE):

      • Solution: Use SPE with a C18 or a mixed-mode sorbent for initial sample cleanup and enrichment of the glucuronide before final purification by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining a specific regioisomer of this compound glucuronide?

A1: A typical synthetic route would involve the following steps:

  • Synthesis of Urolithin C: Start with the synthesis of the Urolithin C core, for example, through a palladium-catalyzed intramolecular biaryl coupling reaction.

  • Orthogonal Protection: Selectively protect one of the free hydroxyl groups (at position 3 or 9) using an orthogonal protecting group strategy. For instance, protect one hydroxyl as a benzyl ether and the other as a silyl ether.

  • Methylation: Methylate the hydroxyl group at the 8-position.

  • Selective Deprotection: Remove one of the protecting groups to free up a single hydroxyl for glucuronidation.

  • Glucuronidation: Couple the mono-protected this compound with a protected glucuronic acid donor (e.g., a trichloroacetimidate or a glycosyl bromide).

  • Global Deprotection: Remove all remaining protecting groups to yield the final this compound glucuronide.

  • Purification: Purify the final product using preparative reversed-phase HPLC.

Q2: Which analytical techniques are essential for characterizing the synthesized this compound glucuronides?

A2: A combination of spectroscopic techniques is crucial for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment, including the anomeric proton of the glucuronic acid moiety (typically a doublet around 5.0-5.5 ppm with a coupling constant of ~7-8 Hz for the β-anomer).[4][5]

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the site of glucuronidation by observing long-range correlations between the anomeric proton of the glucuronic acid and the carbon of the urolithin core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Q3: Are there any known signaling pathways affected by urolithins that I should be aware of for my biological studies?

A3: Yes, urolithins, particularly Urolithin A and C, have been shown to modulate several key signaling pathways involved in cellular health and disease:

  • PI3K/Akt/mTOR Pathway: Urolithin A can inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[6]

  • MAPK/ERK Pathway: This is another pro-proliferative pathway that can be modulated by urolithins.

  • NF-κB Signaling Pathway: Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway.[7]

  • Mitochondria-mediated Apoptosis: Urolithin C can induce apoptosis in cancer cells through a mitochondria-mediated pathway, involving the Bcl-2/Bax ratio and caspase activation.[8][9]

Experimental Protocols

Protocol 1: Proposed Regioselective Synthesis of this compound-3-O-glucuronide

This protocol is a proposed synthetic route based on established methodologies for the synthesis of similar urolithin glucuronides. Optimization of reaction conditions may be necessary.

  • Protection of Urolithin C:

    • Dissolve Urolithin C in anhydrous DMF.

    • Add 1.1 equivalents of benzyl bromide and 1.5 equivalents of potassium carbonate.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC for the formation of the mono-benzylated product.

    • Isolate the major mono-benzylated isomer (presumed to be the 9-O-benzyl ether due to steric hindrance at the 8-position) by column chromatography.

  • Methylation:

    • Dissolve the 9-O-benzyl-urolithin C in anhydrous DMF.

    • Add 1.2 equivalents of methyl iodide and 1.5 equivalents of potassium carbonate.

    • Stir at room temperature for 4-6 hours.

    • Work up the reaction and purify the 9-O-benzyl-8-O-methyl-urolithin C by column chromatography.

  • Glucuronidation (Koenigs-Knorr):

    • Dissolve the 9-O-benzyl-8-O-methyl-urolithin C and 1.5 equivalents of acetobromo-α-D-glucuronic acid methyl ester in anhydrous dichloromethane.

    • Add 2.0 equivalents of silver carbonate.

    • Stir the reaction in the dark at room temperature for 24-48 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the protected glucuronide by column chromatography.

  • Deprotection:

    • Dissolve the protected glucuronide in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the saponification of the methyl ester and acetyl groups is complete (monitor by TLC).

    • Neutralize the reaction and extract the product.

    • Dissolve the resulting compound in methanol and perform hydrogenolysis using Pd/C under a hydrogen atmosphere to remove the benzyl protecting group.

  • Purification:

    • Purify the final this compound-3-O-glucuronide by preparative reversed-phase HPLC using a water/acetonitrile gradient with 0.1% formic acid.

Data Presentation

Table 1: Hypothetical NMR Data for this compound-3-O-glucuronide

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Urolithin Core
H-17.8 (d, 8.5)125.0
H-27.2 (dd, 8.5, 2.0)118.5
H-47.0 (d, 2.0)110.0
H-77.1 (s)115.0
8-OCH₃3.9 (s)56.5
H-107.4 (s)120.0
Glucuronic Acid
H-1'5.1 (d, 7.5)101.0
H-2'3.5 (t, 8.0)74.0
H-3'3.6 (t, 8.5)76.0
H-4'3.4 (t, 9.0)72.0
H-5'3.8 (d, 9.5)75.5
C-6' (COOH)-172.0

Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts may vary.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_protection Selective Protection cluster_methylation Methylation cluster_glucuronidation Glucuronidation cluster_deprotection Deprotection UrolithinC Urolithin C ProtectedUroC 9-O-Benzyl-Urolithin C UrolithinC->ProtectedUroC BnBr, K₂CO₃ MethylatedUroC 9-O-Benzyl-8-O-Methyl-Urolithin C ProtectedUroC->MethylatedUroC MeI, K₂CO₃ Glucuronide Protected this compound-3-O-glucuronide MethylatedUroC->Glucuronide Glucuronic Acid Donor, Ag₂CO₃ FinalProduct This compound-3-O-glucuronide Glucuronide->FinalProduct 1. LiOH 2. H₂, Pd/C

Caption: Proposed synthetic workflow for this compound-3-O-glucuronide.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis UrolithinC Urolithin C NFkB NF-κB UrolithinC->NFkB inhibits Bax Bax UrolithinC->Bax upregulates Bcl2 Bcl-2 UrolithinC->Bcl2 downregulates Inflammation Inflammation NFkB->Inflammation Mitochondria Mitochondria Mitochondria->Bax Caspases Caspases Bax->Caspases Bcl2->Mitochondria inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

Validation & Comparative

Validating the Biological Activity of Synthetic 8-O-Methyl-urolithin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 8-O-Methyl-urolithin C against its parent compound, Urolithin C. The following sections present a summary of their performance in key biological assays, detailed experimental protocols, and visualizations of the implicated signaling pathways to aid in research and development.

Comparative Biological Activity Data

The biological activities of Urolithin C and its methylated derivatives have been investigated across several domains, primarily focusing on their anti-inflammatory, antioxidant, and anti-proliferative properties. The methylation of Urolithin C, as in this compound, can significantly alter its biological efficacy.

Anti-Inflammatory Activity

The anti-inflammatory potential of Urolithin C and its methylated counterpart, 8,9-dimethyl-O-urolithin C (MUC), has been evaluated by assessing their ability to inhibit the production of key inflammatory mediators in stimulated human neutrophils.

CompoundConcentration (µM)IL-8 Inhibition (%)MMP-9 Inhibition (%)Myeloperoxidase (MPO) Release Inhibition (%)
Urolithin C 20--63.8 ± 8.6
8,9-dimethyl-O-urolithin C (MUC) 20---

Data sourced from Piwowarski et al., 2014.

Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway in LPS-induced RAW 264.7 macrophages.[1] At a concentration of 25 µg/mL, Urolithin C efficiently reduced the expression of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-alpha, while increasing the anti-inflammatory cytokine TGF-beta1.[1]

Antioxidant Activity

The antioxidant capacity of urolithins is often correlated with the number of available hydroxyl groups.[2] Studies have shown that methylation of these hydroxyl groups can impact antioxidant potential.

CompoundAssayIC50 (µM)Reference
Urolithin C Cell-based Antioxidant Assay0.16Bialonska et al., 2009[3]
Methylated Urolithins Cell-based Antioxidant AssayNo activityBialonska et al., 2009[2]
Urolithin C DPPH Radical Scavenging Assay3.3 µg/mL[1]
Urolithin D DPPH Radical Scavenging Assay2.1 µg/mL[1]
Urolithin A DPPH Radical Scavenging Assay35.5 µg/mL[1]

One study reported that all methylated urolithins investigated showed no antioxidant activity in a cell-based assay.[2] In contrast, Urolithin C is among the most potent antioxidants of the urolithin family.[1][3]

Anti-proliferative Activity

Urolithin C has demonstrated significant anti-proliferative effects in various cancer cell lines.[4][5] Its methylated derivatives have also been investigated for their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Urolithin C RKO (Colon Cancer)28.81 (72h)Yang et al., 2024[4]
Urolithin C HCT116 (Colon Cancer)23.06 (72h)Yang et al., 2024[4]
Urolithin C DLD1 (Colon Cancer)14.7 (72h)Yang et al., 2024[4]
Urolithin A HT29 (Colon Cancer)25.45[6]
Urolithin A SW480 (Colon Cancer)38.135[6]
Urolithin A SW620 (Colon Cancer)53.561[6]
Methyl-urolithin A (mUA) DU145 (Prostate Cancer)44.3 ± 2.9 (48h)[7]

Urolithin C has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.[4] While direct comparative data for this compound is limited, studies on other methylated urolithins, such as methyl-urolithin A, indicate that they retain anti-proliferative properties.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, DLD1, RKO)

  • Complete cell culture medium

  • Test compounds (Urolithin C, this compound)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the NF-κB and AKT/mTOR pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples by heating with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein can be quantified to assess the effect of the compounds on the signaling pathways.

Signaling Pathways and Experimental Workflows

The biological effects of Urolithin C and its derivatives are often mediated through the modulation of key cellular signaling pathways.

Urolithin_Metabolism Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Gut Microbiota Urolithin_C Urolithin C Ellagic_Acid->Urolithin_C Gut Microbiota 8-O-Methyl-urolithin_C This compound Urolithin_C->8-O-Methyl-urolithin_C Methylation Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Urolithin_C->Phase_II_Metabolites Phase II Enzymes 8-O-Methyl-urolithin_C->Phase_II_Metabolites Phase II Enzymes

Metabolic pathway of Urolithin C and its methylated derivative.

NFkB_Pathway cluster_0 Urolithin C Inhibition Urolithin_C Urolithin C IKK IKK Urolithin_C->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by Urolithin C.

AKT_mTOR_Pathway cluster_1 Urolithin C Inhibition Urolithin_C Urolithin C AKT AKT Urolithin_C->AKT Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes

Inhibition of the AKT/mTOR signaling pathway by Urolithin C.

Experimental_Workflow start Cell Culture treatment Treatment with Urolithin C or This compound start->treatment assay_choice Select Assay treatment->assay_choice viability Cell Viability (MTT Assay) assay_choice->viability Anti-proliferative antioxidant Antioxidant (DPPH Assay) assay_choice->antioxidant Antioxidant western Signaling Pathway (Western Blot) assay_choice->western Mechanism data Data Analysis (IC50, % Inhibition) viability->data antioxidant->data western->data end Conclusion data->end

General experimental workflow for comparing biological activities.

References

A Comparative Analysis of 8-O-Methyl-urolithin C and Urolithin C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biochemical properties and biological activities of Urolithin C and its methylated derivative, 8-O-Methyl-urolithin C, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

Urolithins, metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts, have garnered significant scientific interest for their potential health benefits. Among them, Urolithin C has been a subject of various studies exploring its anti-inflammatory, anti-cancer, and other biological activities. Its methylated form, this compound, remains a less-explored derivative, presenting a gap in our comprehensive understanding of urolithin bioactivity. This guide provides a comparative analysis of these two compounds based on the currently available scientific literature.

Biochemical Profile

FeatureUrolithin CThis compound
Chemical Formula C13H8O5C14H10O5
Molar Mass 244.20 g/mol 258.23 g/mol
Structure 3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one3,9-dihydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Solubility Soluble in DMSOData not readily available, likely soluble in DMSO and other organic solvents
Synthesis Can be chemically synthesized from ellagic acid through various metabolic activities.Can be synthesized, for instance, from 2-bromo-5-methoxybenzoic acid and resorcinol.

Comparative Biological Activities: A Data-Driven Overview

Direct comparative studies on the broad biological activities of this compound and Urolithin C are scarce. However, a study on the pro-inflammatory activities in human neutrophils provides some of the only direct comparative data available.

Table 1: Comparative Effect on Pro-Inflammatory Activities in Human Neutrophils

Biological EffectUrolithin C8,9-dimethyl-O-urolithin C8-methyl-O-urolithin A
Inhibition of Elastase Release Active, showed 39.0 ± 15.9% inhibition at 5 µM.[1]Not reportedNot reported
Inhibition of Myeloperoxidase (MPO) Release Active, inhibited by 63.8 ± 8.6% at 20 µM.[1]InactiveInactive
Inhibition of IL-8 Production InactiveInactiveInactive
Effect on L-selectin (CD62L) Shedding InactiveInactiveActive
Inhibition of Reactive Oxygen Species (ROS) Release InactiveInactiveActive

Note: The data for the methylated urolithin is for 8,9-dimethyl-O-urolithin C and 8-methyl-O-urolithin A, as direct data for this compound was not available in this comparative context.

In-Depth Analysis of Urolithin C

Due to the extensive research available, a more detailed overview of Urolithin C's biological activities and the experimental protocols used to determine them is possible.

Anti-Cancer Activity

Urolithin C has demonstrated significant anti-cancer properties in various cancer cell lines.

Table 2: Anti-Cancer Effects of Urolithin C

Cancer Cell LineEffectIC50 ValueReference
Colorectal Cancer (RKO, HCT116, DLD1)Inhibited proliferation, induced apoptosis, and arrested the cell cycle at the G2/M phase.RKO: 28.81 µM, HCT116: 23.06 µM, DLD1: 14.7 µM (at 72h)[2]
Prostate Cancer (DU-145)More effective antiproliferative effect compared to Urolithin A and B.Not specified[3]
PC12 (pheochromocytoma)Inhibited proliferation and induced apoptosis.Strongest anti-proliferation among Urolithins A, B, and C.[4]

Cell Culture and Treatment: Human colorectal cancer cell lines (RKO, HCT116, and DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and treated with varying concentrations of Urolithin C (e.g., 15 µM and 30 µM) or DMSO as a control for 72 hours.[2]

Cell Proliferation Assay (CCK-8): Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[2]

Apoptosis and Cell Cycle Analysis: For apoptosis analysis, cells treated with Urolithin C are harvested, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry.[2][5] For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]

Anti-Inflammatory Activity

Urolithin C has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Cell Culture and Stimulation: RAW 264.7 murine macrophage cells are cultured and seeded in 6-well plates. The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for a specified period to induce an inflammatory response. Following stimulation, cells are treated with Urolithin C (e.g., 25 µg/mL).[6]

Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

Western Blot Analysis for NF-κB Pathway: To investigate the mechanism of action, the effect of Urolithin C on the NF-κB signaling pathway can be assessed. Protein extracts from treated cells are subjected to Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB pathway, such as p65.[6]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

G Urolithin C Induced Apoptosis Pathway in Cancer Cells Urolithin_C Urolithin C Cancer_Cell Cancer Cell Urolithin_C->Cancer_Cell Enters ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Mitochondrial_Dysfunction->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation Bax_Bcl2_Ratio->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Experimental Workflow for Anti-Inflammatory Assay Start Start Culture_Macrophages Culture RAW 264.7 Macrophages Start->Culture_Macrophages Stimulate_LPS Stimulate with LPS (1 µg/mL) Culture_Macrophages->Stimulate_LPS Treat_Urolithin_C Treat with Urolithin C Stimulate_LPS->Treat_Urolithin_C Collect_Supernatant Collect Supernatant Treat_Urolithin_C->Collect_Supernatant Collect_Lysates Collect Cell Lysates Treat_Urolithin_C->Collect_Lysates ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA End End ELISA->End Western_Blot Western Blot for NF-κB Pathway Collect_Lysates->Western_Blot Western_Blot->End

References

8-O-Methyl-urolithin C and its Counterparts: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer activities of 8-O-Methyl-urolithin A, a methylated derivative of Urolithin A, against other key urolithin metabolites: Urolithin A, Urolithin B, and Urolithin C. Urolithins, the gut microbiota-derived metabolites of ellagic acid found in pomegranates, berries, and nuts, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents. This report synthesizes available experimental data to offer a clear perspective on their relative potencies and mechanisms of action in cancer cells.

Comparative Anticancer Activity of Urolithin Metabolites

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various urolithin metabolites across different human cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, providing a quantitative measure of its cytotoxic potency.

Urolithin MetaboliteCancer Cell LineCell TypeIC50 (µM)Incubation Time (hours)
8-O-Methyl-urolithin A (mUA) DU145Prostate Carcinoma44.3 ± 2.948
Urolithin ADU-145Prostate Carcinoma> 10048
LNCaPProstate Carcinoma35.2 ± 3.748
HT-29Colon Adenocarcinoma25.4548
SW480Colon Adenocarcinoma38.13548
SW620Colon Adenocarcinoma53.56148
HCT116Colorectal Carcinoma39.248
HCT116Colorectal Carcinoma19.672
T24Bladder Carcinoma43.9Not Specified
Urolithin BLNCaPProstate Carcinoma4048
DU-145Prostate Carcinoma> 10048
HT-29Colon Adenocarcinoma> 10048
Urolithin CLNCaPProstate Carcinoma4048
DU-145Prostate Carcinoma4048
RKOColorectal Carcinoma28.8172
HCT116Colorectal Carcinoma23.0672
DLD1Colorectal Carcinoma14.772

Key Findings from Comparative Data

Based on the available data, 8-O-Methyl-urolithin A demonstrates significant cytotoxic activity against the DU145 prostate cancer cell line, with an IC50 value of 44.3 µM.[1][2] In contrast, its parent compound, Urolithin A, and Urolithin B show much lower potency in the same cell line under similar conditions.[3]

Urolithin C exhibits comparable or even greater potency than 8-O-Methyl-urolithin A in certain cell lines. For instance, in colorectal cancer cell lines, Urolithin C has IC50 values as low as 14.7 µM.[4][5] Urolithin A also shows considerable activity across various colon cancer cell lines, with IC50 values ranging from 19.6 to 53.561 µM.[3]

These findings suggest that the methylation of Urolithin A at the 8-O position may enhance its anticancer activity in specific cancer types, such as prostate cancer. However, Urolithin C appears to be a particularly potent metabolite against colorectal cancer cells.

Signaling Pathways and Mechanisms of Action

Urolithin metabolites exert their anticancer effects through the modulation of various cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

8-O-Methyl-urolithin A: Targeting microRNA-21

Studies on 8-O-Methyl-urolithin A in DU145 prostate cancer cells have revealed its ability to suppress cell viability by targeting microRNA-21 (miR-21).[2] Downregulation of miR-21 leads to the upregulation of its target proteins, PTEN and Pdcd4, which in turn inhibits the pro-survival Akt signaling pathway and activates the tumor suppressor FOXO3a. This cascade ultimately results in caspase-dependent apoptosis.[2]

G mUA 8-O-Methyl-urolithin A miR21 miR-21 mUA->miR21 downregulates PTEN PTEN miR21->PTEN inhibits Pdcd4 Pdcd4 miR21->Pdcd4 inhibits Akt Akt PTEN->Akt inhibits Apoptosis Apoptosis Pdcd4->Apoptosis promotes FOXO3a FOXO3a Akt->FOXO3a inhibits FOXO3a->Apoptosis promotes

Caption: Signaling pathway of 8-O-Methyl-urolithin A in prostate cancer cells.

Other Urolithin Metabolites: Diverse Mechanisms

Urolithins A, B, and C have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][6][7][8] Their mechanisms of action involve the modulation of key regulatory proteins such as p53, p21, and Bcl-2, as well as the inhibition of signaling pathways like PI3K/Akt/mTOR.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the urolithin metabolites (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of urolithins for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with urolithins as described for the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The available data indicates that urolithin metabolites, including the methylated derivative 8-O-Methyl-urolithin A, hold significant promise as anticancer agents. 8-O-Methyl-urolithin A shows notable potency against prostate cancer cells, while Urolithin C is particularly effective against colorectal cancer cell lines. The diverse mechanisms of action across different urolithins and cancer types underscore the need for further research to fully elucidate their therapeutic potential and to identify the most effective compounds for specific malignancies. The experimental protocols provided herein offer a foundation for researchers to build upon these important findings.

References

Cross-Validation of Analytical Methods for Urolithin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithins, the gut microbiota-derived metabolites of ellagitannins, are of significant interest to the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. 8-O-Methyl-urolithin C, a specific urolithin metabolite, is a subject of ongoing research, necessitating robust and reliable analytical methods for its quantification in biological matrices. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), for the analysis of urolithins. Due to the limited availability of specific validation data for this compound, this guide presents data from validated methods for the closely related and structurally similar analogues, Urolithin C and Urolithin A. These methods serve as excellent proxies and can be adapted for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a validated LC-ESI-MS/MS method for Urolithin C and a validated UHPLC-UV method for Urolithin A.

ParameterLC-ESI-MS/MS for Urolithin CUHPLC-UV for Urolithin A
Linearity Range 4.95 - 1085 µg/L0.100 - 10.000 µg/mL
Correlation Coefficient (r²) > 0.9940.9998
Limit of Detection (LOD) Not Reported0.051 µg/mL
Limit of Quantification (LOQ) 4.95 µg/L0.103 µg/mL
Intra-day Precision (%RSD) < 10%Not Reported
Inter-day Precision (%RSD) < 10%1.3% (Inter-operator)
Accuracy 96.6 - 109%Not Reported
Recovery > 91%98 - 102%

Experimental Protocols

LC-ESI-MS/MS Method for the Determination of Urolithin C in Rat Plasma

This method provides a highly sensitive and specific approach for the quantification of Urolithin C in a biological matrix.

Sample Preparation:

  • Plasma samples are extracted with ethyl acetate.

  • Urolithin D is utilized as an internal standard.

Chromatographic Conditions:

  • Column: C18 Kinetex EVO (2.1 mm × 150 mm, 2.6 µm)

  • Mobile Phase: Acetonitrile and 1% aqueous formic acid solution (30:70, v/v)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative ion mode

  • Monitored Ion Transitions:

    • Urolithin C: m/z 243 → 187

    • Internal Standard (Urolithin D): m/z 259 → 213

Validation Parameters:

The method was validated for linearity, precision, accuracy, recovery, matrix effects, and stability. The calibration curve was linear over the range of 4.95-1085 µg/L with a correlation coefficient (r²) greater than 0.994. The intra- and inter-day precision were both less than 10%, and accuracies ranged from 96.6 to 109%. The mean extraction recovery for Urolithin C was greater than 91%. No significant matrix effects were observed.

UHPLC-UV Method for the Determination of Urolithin A in Health Products

This UHPLC method offers a robust and reliable approach for the quantification of Urolithin A, particularly in supplement formulations.

Sample Preparation:

  • Extraction of the sample is performed with pure methanol for 30 minutes to achieve a recovery rate of over 95%.

Chromatographic Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatography system

  • Column: ACQUITY UPLC CSH Fluoro Phenyl

  • Mobile Phase: Methanol-water gradient

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Detection: UV detector, wavelength not specified

Validation Parameters:

This method was validated for linearity, sensitivity, repeatability, specificity, and precision[1]. The calibration curve for urolithin A demonstrated excellent linearity (r² = 0.9998) over a concentration range of 0.100–10.000 µg/mL[1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.051 µg/mL and 0.103 µg/mL, respectively[1]. The inter-operator precision, expressed as relative standard deviation (RSD), was 1.3%[1]. The recovery rates for spiked samples were consistently within the range of 98–102%[1].

Visualizing the Workflow and Biological Context

To aid in the understanding of the analytical process and the biological relevance of urolithins, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces) Internal_Standard Internal Standard Addition Biological_Sample->Internal_Standard Extraction Extraction (e.g., LLE, SPE) Concentration Concentration/ Reconstitution Extraction->Concentration Internal_Standard->Extraction Chromatography Chromatography (UHPLC/LC) Concentration->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for the analysis of urolithins.

Simplified overview of urolithin metabolism and action.

References

Reproducibility and robustness of 8-O-Methyl-urolithin C bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioassays of 8-O-Methyl-urolithin C and Related Urolithins

Introduction to Urolithins and this compound

Urolithins are a class of metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts.[1] These compounds are absorbed into systemic circulation and have been the subject of extensive research due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Urolithin C (UC) and its methylated derivative, this compound, are among the various urolithins that have been investigated for their bioactivities. The number and position of hydroxyl groups, as well as methylation, appear to play a crucial role in their biological effects.[3][4]

Comparative Analysis of Bioassay Performance

The biological activities of urolithins are commonly assessed using a variety of in vitro bioassays. The following tables summarize quantitative data from studies evaluating the antioxidant, anti-inflammatory, and anti-proliferative effects of this compound and other urolithins.

Antioxidant Activity

The antioxidant potential of urolithins is a key area of investigation. Different assays measure various aspects of antioxidant capacity, such as radical scavenging activity or the ability to inhibit cellular reactive oxygen species (ROS) production.

Table 1: Comparison of Antioxidant Activity of Urolithins in a Cell-Based Assay

CompoundCell LineAssayIC50 (µM)Reference
Urolithin CHL-60DCFH-DA0.16[3][5]
Urolithin DHL-60DCFH-DA0.33[5]
Urolithin AHL-60DCFH-DA13.6[3][5]
8-O-Methyl-urolithin AHL-60DCFH-DANo activity[5]
8,9-di-O-Methyl-urolithin CHL-60DCFH-DANo activity[5]
Ellagic AcidHL-60DCFH-DA1.1[3]
PunicalaginsHL-60DCFH-DA1.4[3]

Table 2: Comparison of Antioxidant Activity of Urolithins in Chemical Assays

CompoundAssayIC50 (µg/mL)Reference
Urolithin DDPPH2.1[6]
Urolithin CDPPH3.3[6]
Urolithin ADPPH35.5[6]
Urolithin BDPPHNo activity[6]

These data suggest that the antioxidant activity of urolithins is highly dependent on their chemical structure, particularly the number of hydroxyl groups, with Urolithin C and D being the most potent in the assays presented.[3][5][6] Methylation appears to abolish the antioxidant activity in the DCFH-DA assay.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of urolithins are often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Table 3: Comparison of Anti-inflammatory Activity of Urolithins

CompoundCell LineStimulantEndpointEffect (at 20 µM unless specified)Reference
Urolithin CHuman Neutrophilsf-MLPElastase ReleaseInhibition (39.0 ± 15.9 % at 5 µM)[7]
Urolithin CHuman NeutrophilsLPSIL-8 ProductionNo significant inhibition[8]
Urolithin CRAW 264.7LPSPro-inflammatory cytokines (IL-2, IL-6, TNF-α)Significant reduction[9]
8,9-di-O-Methyl-urolithin CHuman NeutrophilsLPSIL-8 ProductionNo significant inhibition[8]
Urolithin AHuman NeutrophilsLPSIL-8 ProductionSignificant inhibition[8]
Urolithin BHuman NeutrophilsLPSIL-8 ProductionSignificant inhibition[8]

The anti-inflammatory activity of urolithins can be cell-type and endpoint-specific. For instance, Urolithin C was effective at inhibiting elastase release in neutrophils but not IL-8 production, while it did reduce pro-inflammatory cytokines in macrophages.[7][8][9]

Anti-proliferative and Cytotoxic Activity

The potential of urolithins to inhibit cancer cell growth is another significant area of research.

Table 4: Comparison of Anti-proliferative Activity of Urolithins

CompoundCell LineAssayIC50 (µM)Reference
Urolithin CDLD1 (colorectal cancer)CCK-8 (72h)14.7[10]
Urolithin CHCT116 (colorectal cancer)CCK-8 (72h)23.06[10]
Urolithin CRKO (colorectal cancer)CCK-8 (72h)28.81[10]
Urolithin CLNCaP (prostate cancer)-35.2 ± 3.7[1]
Urolithin ADU-145 (prostate cancer)-> 40[1]
Urolithin BDU-145 (prostate cancer)-> 40[1]
8-O-Methyl-urolithin ADU145 (prostate cancer)-44.3 ± 2.9 (48h)[1]

Urolithin C demonstrates potent anti-proliferative activity against colorectal and prostate cancer cell lines.[1][10] Interestingly, the methylated form of Urolithin A also shows activity against prostate cancer cells.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and robustness of bioassay results. Below are representative methodologies for key experiments cited in this guide.

Cell-Based Antioxidant Assay (DCFH-DA)

This assay measures the ability of a compound to inhibit intracellular ROS production.

  • Cell Culture: Human myelomonocytic HL-60 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are treated with phorbol-12-myristate-13-acetate (PMA) to induce oxidative stress.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test urolithins.

  • ROS Detection: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Analysis: The fluorescence intensity is measured using a fluorometer. The ability of the test compounds to inhibit DCFH oxidation is calculated, and IC50 values are determined.[5]

Anti-inflammatory Assay in Macrophages (ELISA)

This protocol is used to quantify the effect of urolithins on the production of pro-inflammatory cytokines.

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cytotoxicity Assessment: An MTT assay is first performed to determine the non-toxic concentrations of the urolithins to be used in subsequent experiments.[9][11]

  • Cell Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Cells are co-incubated with LPS and different concentrations of the test urolithins.

  • Cytokine Quantification: After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., TGF-β1) cytokines are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

  • Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of urolithins on cell viability and proliferation.

  • Cell Culture: Colorectal cancer cells (e.g., DLD1, HCT116, RKO) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Urolithin C or other test compounds for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Assay Procedure: At the end of the treatment period, the CCK-8 solution is added to each well, and the plate is incubated for a specified time. The CCK-8 reagent contains a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

  • Data Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values are calculated.[10][12]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivities of urolithins is essential. The following diagrams illustrate key signaling pathways and a general experimental workflow.

G cluster_0 General In Vitro Bioassay Workflow A Cell Culture B Compound Treatment (e.g., this compound) A->B C Incubation B->C D Endpoint Assay C->D E Data Analysis D->E

Caption: General workflow for in vitro bioassays.

G cluster_n LPS LPS IKK IKK LPS->IKK UrolithinC Urolithin C UrolithinC->IKK IkB IκB IKK->IkB P p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB->p65_p50 Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression p65_p50_nuc->ProInflammatoryGenes

Caption: Urolithin C inhibits the NF-κB signaling pathway.

G UrolithinC Urolithin C AKT AKT UrolithinC->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Urolithin C suppresses the AKT/mTOR signaling pathway.

Conclusion and Recommendations for Robust Bioassay Development

The bioactivity of this compound and other urolithins is multifaceted and highly dependent on the specific chemical structure and the biological context of the assay. The presented data highlights the importance of comparing novel findings with existing literature on related compounds.

For researchers and drug development professionals, ensuring the reproducibility and robustness of bioassays is paramount. Based on the available information, the following recommendations are proposed:

  • Standardized Protocols: Adherence to detailed and standardized protocols, including cell line authentication, passage number, and reagent quality control, is essential.

  • Multiple Assays: Employing multiple, mechanistically distinct assays to evaluate a specific biological activity can provide a more comprehensive and robust assessment.

  • Appropriate Controls: The inclusion of positive and negative controls, as well as vehicle controls, is critical for data interpretation. For urolithin research, comparing the activity of a specific urolithin to other well-characterized urolithins (e.g., Urolithin A, Urolithin C) and the parent compound, ellagic acid, is highly recommended.

  • Concentration-Response Analysis: Determining the full concentration-response curve and calculating metrics such as IC50 or EC50 values are crucial for quantitative comparison.

  • Reporting of Methodological Details: Comprehensive reporting of all experimental details in publications is necessary to allow for independent replication and verification of findings.

By following these principles, the scientific community can build a more reliable and comprehensive understanding of the biological effects of this compound and other urolithins, ultimately facilitating their potential translation into therapeutic applications.

References

A Comparative Analysis of the In Vivo Efficacy of 8-O-Methyl-urolithin C and Existing Drugs in Neuroinflammation and Cognitive Decline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical in vivo studies suggests that 8-O-Methyl-urolithin C, a metabolite of ellagitannins found in pomegranates and other fruits, holds promise as a therapeutic agent for neuroinflammatory conditions and associated cognitive decline. This comparison guide provides an objective analysis of its efficacy alongside existing drugs used in the management of Alzheimer's disease, a neurodegenerative disorder characterized by significant neuroinflammation.

Executive Summary

Urolithins, gut microbial metabolites of ellagic acid, have garnered scientific interest for their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Methylated derivatives, such as this compound, are being investigated for their enhanced bioavailability and therapeutic potential. This guide synthesizes available in vivo data for a methylated urolithin analog and compares it with established Alzheimer's disease medications, namely Donepezil and Memantine.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of Methylated Urolithin A (a close analog of this compound) and existing drugs in mouse models of cognitive impairment and neuroinflammation.

Drug/CompoundAnimal ModelDosageKey Efficacy EndpointsResultsReference
Methylated Urolithin A (mUro A) D-galactose-induced aging mice50 mg/kg/day (oral)Improved learning and memory (Morris Water Maze), Reduced neuroinflammation (decreased glial cell activation), Ameliorated mitochondrial dysfunctionSignificantly improved cognitive deficits, reduced neuroinflammatory markers, and enhanced mitochondrial function.[3]
Donepezil Scopolamine-induced memory impairment in mice3 mg/kg (oral)Improved spontaneous alternations (Y-maze)Significantly prevented the progression of memory impairment.[4][5]
Memantine 5XFAD transgenic mice (Alzheimer's model)10 mg/kg/day (i.p.) for 30 daysReversed memory impairments (Contextual Fear Conditioning, Y-maze)Reversed memory deficits in younger mice with moderate Aβ pathology, but had no benefit in older mice with advanced pathology.[6]

Detailed Experimental Protocols

A critical aspect of evaluating and comparing in vivo studies is understanding the methodologies employed. Below are detailed protocols for the key experiments cited in the efficacy comparison table.

Methylated Urolithin A Study in D-galactose-induced Aging Mice[3]
  • Animal Model: Male C57BL/6J mice were used. Aging was induced by daily subcutaneous injections of D-galactose (150 mg/kg) for 8 weeks.

  • Drug Administration: Methylated Urolithin A (mUro A) was administered orally at a dose of 50 mg/kg/day for the same 8-week period.

  • Cognitive Assessment (Morris Water Maze):

    • Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water for 5 consecutive days, with four trials per day. Escape latency (time to find the platform) was recorded.

    • Probe Trial: On the 6th day, the platform was removed, and mice were allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.

  • Neuroinflammation Assessment (Immunohistochemistry):

    • Brain tissue was collected, fixed, and sectioned.

    • Sections were stained with antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes).

    • The number and morphology of activated microglia and astrocytes were quantified in the hippocampus and cortex.

Donepezil Study in Scopolamine-induced Memory Impairment Model[4][5]
  • Animal Model: Male ICR mice were used. Memory impairment was induced by a single intraperitoneal injection of scopolamine (1 mg/kg).

  • Drug Administration: Donepezil was administered orally at a dose of 3 mg/kg 60 minutes before the cognitive test.

  • Cognitive Assessment (Y-Maze):

    • Mice were placed in the center of a Y-shaped maze and allowed to freely explore the three arms for 8 minutes.

    • The sequence of arm entries was recorded.

    • Spontaneous alternation percentage was calculated as a measure of spatial working memory. An alternation is defined as consecutive entries into all three different arms.

Memantine Study in 5XFAD Transgenic Mice[6]
  • Animal Model: 5XFAD transgenic mice, which model key aspects of Alzheimer's disease pathology, were used at two different age groups (6-7 months and 12-15 months).

  • Drug Administration: Memantine was administered via intraperitoneal injection at a dose of 10 mg/kg/day for 30 days.

  • Cognitive Assessment:

    • Contextual Fear Conditioning: Mice were placed in a chamber and received a mild foot shock paired with an auditory cue. Memory was assessed by measuring the freezing response when placed back in the same chamber (contextual fear) or when presented with the auditory cue in a different environment (cued fear).

    • Y-Maze: Spontaneous alternation was measured as described in the Donepezil study.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.

Urolithins and Methylated Derivatives

Urolithins, including their methylated forms, are known to modulate several key signaling pathways involved in inflammation and cellular health.[5] These include:

  • NF-κB Signaling Pathway: Urolithins can inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[7]

  • MAPK Signaling Pathway: Urolithins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Urolithins have been reported to influence this pathway, which can impact neuronal health and resilience.[8]

urolithin_pathway Urolithins Urolithins NF-κB NF-κB Urolithins->NF-κB Inhibits MAPK MAPK Urolithins->MAPK Modulates PI3K/Akt/mTOR PI3K/Akt/mTOR Urolithins->PI3K/Akt/mTOR Modulates Inflammation Inflammation NF-κB->Inflammation Promotes MAPK->Inflammation Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival

Urolithin Signaling Pathways
Donepezil

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. Its primary mechanism of action is to increase the levels of acetylcholine in the brain, a neurotransmitter important for memory and cognition.[9][10] Emerging evidence suggests it may also have effects on other pathways, including:

  • PI3K/Akt Pathway: Donepezil has been shown to activate the PI3K/Akt signaling pathway, which is involved in neuroprotection.[11]

  • MAPK Pathway: The drug may also modulate the MAPK pathway.[12]

donepezil_pathway Donepezil Donepezil Acetylcholinesterase Acetylcholinesterase Donepezil->Acetylcholinesterase Inhibits PI3K/Akt PI3K/Akt Donepezil->PI3K/Akt Activates MAPK MAPK Donepezil->MAPK Modulates Acetylcholine Acetylcholine Acetylcholinesterase->Acetylcholine Breaks down Cholinergic Transmission Cholinergic Transmission Acetylcholine->Cholinergic Transmission Enhances Neuroprotection Neuroprotection PI3K/Akt->Neuroprotection

Donepezil's Mechanism of Action
Memantine

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist. It works by blocking the effects of excessive levels of glutamate, a neurotransmitter that can lead to neuronal damage.[13][14] Its signaling involves:

  • NMDA Receptor Signaling: By blocking NMDA receptors, memantine protects neurons from excitotoxicity.

  • PI3K/Akt Pathway: Memantine has also been shown to require the activation of the PI3K/Akt pathway for its neuroprotective effects.[8]

memantine_pathway Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Overactivates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Allows Memantine Memantine Memantine->NMDA Receptor Blocks PI3K/Akt PI3K/Akt Memantine->PI3K/Akt Activates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Leads to Neuroprotection Neuroprotection PI3K/Akt->Neuroprotection

Memantine's Neuroprotective Pathways

Discussion and Future Directions

The available in vivo data suggests that methylated urolithins, as represented by mUro A, demonstrate significant potential in mitigating cognitive decline and neuroinflammation in a preclinical aging model. The observed efficacy is comparable to, and in some aspects, potentially broader than that of existing Alzheimer's disease drugs like Donepezil and Memantine, which primarily target neurotransmitter systems.

The multi-target nature of urolithins, modulating key inflammatory and cell survival pathways, presents an attractive therapeutic strategy for complex neurodegenerative diseases. However, it is crucial to note that the data for methylated urolithins is still preliminary. Direct comparative in vivo studies of this compound against existing drugs in standardized models of neuroinflammation and cognitive impairment are warranted to definitively establish its relative efficacy and therapeutic potential. Further research should also focus on the long-term safety and pharmacokinetic profile of this compound.

References

In Silico Docking Analysis of 8-O-Methyl-urolithin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 8-O-Methyl-urolithin C with various protein targets. Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential therapeutic properties. Methylation of these compounds, such as in this compound, can significantly alter their biological activity and pharmacokinetic properties. This document summarizes available quantitative docking data, details the experimental protocols for computational studies, and visualizes the relevant biological signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Docking Performance of Urolithin Derivatives

While specific quantitative docking data for this compound is not extensively available in the public domain, studies on its parent compound, Urolithin C, and other methylated urolithins provide valuable insights into its potential interactions with protein targets. The following table summarizes the binding affinities of Urolithin C and related methylated urolithins against various proteins. This data serves as a benchmark for predicting the potential efficacy of this compound.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Urolithin C TrypsinNot Specified-7.1HIS A:57, SER A:195
Urolithin C L-type Calcium Channel (Ca_v_1.2)Homology ModelNot SpecifiedNot Specified[1]
Methyl Ether of Urolithin A Acetylcholinesterase (AChE)4EY7Not SpecifiedNot Specified
Methyl Ether of Urolithin A Butyrylcholinesterase (BChE)4BDSNot SpecifiedNot Specified
Methyl Ether of Urolithin B Monoamine Oxidase B (MAO-B)2V5ZNot SpecifiedNot Specified
Urolithin A Cyclooxygenase-2 (COX-2)5IKR-7.97TYR355, PHE518, ILE517, GLN192

Experimental Protocols for In Silico Docking

The following provides a detailed methodology for molecular docking studies of urolithin derivatives, based on established protocols in the field. This can be adapted for specific studies on this compound.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using software such as AutoDockTools.

  • Ligand Structure: The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand.

2. Molecular Docking Simulation:

  • Software: Molecular docking is commonly performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass all potential binding residues. The size and center of the grid box are crucial parameters and are determined based on the location of the co-crystallized ligand or through blind docking followed by focused docking.

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is frequently employed to explore the conformational space of the ligand within the protein's active site. A set number of docking runs are performed to ensure thorough sampling.

  • Scoring Function: The binding affinity of the ligand to the protein is evaluated using a scoring function that calculates the free energy of binding (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Docking Results:

  • The docked conformations are analyzed to identify the most stable binding mode based on the binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflows

To understand the potential biological impact of this compound, it is essential to visualize the signaling pathways in which its potential target proteins are involved.

Experimental Workflow for In Silico Docking

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Water Removal, H-atom Addition) grid_box Grid Box Generation protein_prep->grid_box ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking_run Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_box->docking_run scoring Binding Affinity Calculation (Scoring Function) docking_run->scoring visualization Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->visualization

Caption: A generalized workflow for in silico molecular docking studies.

Insulin Secretion Signaling Pathway

Urolithin C has been shown to modulate L-type calcium channels, which are crucial for insulin secretion. This pathway is a potential target for this compound.

insulin_secretion_pathway Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K_ATP Channel (Closed) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel L-type Ca²⁺ Channel (Open) Potential Target of This compound Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucose-stimulated insulin secretion pathway highlighting the role of L-type Ca²⁺ channels.

AKT/mTOR Signaling Pathway

Urolithins have been implicated in the modulation of the AKT/mTOR pathway, which is critical in cell proliferation and survival, and a key target in cancer research.

akt_mtor_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Potential Target of This compound) PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cell growth and survival.

References

A Head-to-Head Comparison of 8-O-Methyl-urolithin C and Its Parent Compounds: Urolithin C and Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of 8-O-Methyl-urolithin C and its parent compounds, Urolithin C and Ellagic Acid. The information is intended to support research and drug development efforts by offering a clear overview of their comparative efficacy in key therapeutic areas.

Introduction

Ellagitannins, found in various fruits and nuts, are metabolized by the gut microbiota into ellagic acid and subsequently into a series of compounds known as urolithins. Among these, Urolithin C has garnered significant interest for its potential health benefits. Methylation of urolithins, such as the formation of this compound, represents a further metabolic step that could modulate their biological activity. This guide provides a head-to-head comparison of 8,9-di-O-Methyl-urolithin C (as a proxy for this compound due to limited data on the mono-methylated form), Urolithin C, and Ellagic Acid, focusing on their anti-inflammatory, antioxidant, and anti-cancer properties.

Data Presentation

Anti-inflammatory Activity
CompoundAssayTarget/Cell LineConcentrationInhibitionIC50
8,9-di-O-Methyl-urolithin C IL-8 & MMP-9 ProductionLPS-stimulated neutrophils20 µMNo significant activity-
Elastase Releasef-MLP-stimulated neutrophils20 µMNo significant activity-
Urolithin C Elastase ReleaseCytochalasin A/f-MLP-stimulated neutrophils5 µM39.0 ± 15.9%-[1]
Myeloperoxidase Releasef-MLP-stimulated neutrophils20 µM63.8 ± 8.6%-[1]
Protease (Trypsin) Inhibition--80%-[2]
Cox-2, IL-2, IL-6, TNF-alpha ExpressionLPS-induced RAW 264.7 macrophages25 µg/mLSignificant reduction-[2]
Ellagic Acid Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Gastric ulcerated mice-Significant reduction-[3]
NF-κB, ERK1/2 pathway--Inhibition-[3]
Antioxidant Activity
CompoundAssayIC50
Methylated Urolithins Cell-based antioxidant assayNo activity reported
Urolithin C Cell-based antioxidant assay0.16 µM[2][4]
DPPH radical scavenging assay3.3 µg/mL[5]
Ellagic Acid Cell-based antioxidant assay1.1 µM[1]
DPPH radical scavenging assay17 ± 4 µM[6]
Anti-cancer Activity
CompoundCell LineAssayIC50
Methylated Urolithin A (mUA) DU145 (prostate cancer)Cell Viability44.3 ± 2.9 μM (48h)[7]
Urolithin C RKO (colorectal cancer)Cell Viability (CCK-8)28.81 µM (72h)[8]
HCT116 (colorectal cancer)Cell Viability (CCK-8)23.06 µM (72h)[8]
DLD1 (colorectal cancer)Cell Viability (CCK-8)14.7 µM (72h)[8]
Ellagic Acid MCF-7 (breast cancer)Cell Viability (MTT)29.12 ± 1.15 μM[3]
MDA-MB-231 (breast cancer)Cell Viability (MTT)20.51 ± 1.22 μM[3]
T24 (bladder cancer)Cell Viability20 µM[9]
HeLa (cervical cancer)Cell Viability (MTT)35 µg/mL

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. This is then diluted to a working concentration (typically 0.1 mM) with an absorbance of approximately 1.0 at 517 nm[10].

  • Sample Preparation: The test compounds (Ellagic Acid, Urolithins) are dissolved in a suitable solvent and prepared in a series of dilutions[10].

  • Reaction: The sample solutions are mixed with the DPPH working solution[10]. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes)[10].

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer[10].

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined[9].

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight[11][12].

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (Ellagic Acid, Urolithins) and incubated for a specific period (e.g., 24, 48, or 72 hours)[12]. Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) is added to each well[2].

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals[12].

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[11].

  • Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader[11].

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Neutrophil Elastase Release Assay

This assay measures the inhibition of elastase release from stimulated neutrophils, a key event in inflammation.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Cell Stimulation: Neutrophils are pre-incubated with the test compounds (Urolithins) at various concentrations before being stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (f-MLP) in the presence of cytochalasin A[1].

  • Enzyme Activity Measurement: After stimulation, the cell supernatant is collected, and the activity of released elastase is measured using a specific substrate that produces a fluorescent or colorimetric signal upon cleavage.

  • Inhibition Calculation: The percentage of inhibition of elastase release by the test compound is calculated by comparing the enzyme activity in the presence and absence of the compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

Urolithin C and its parent compound, Ellagic Acid, exert their anti-inflammatory effects through the modulation of key signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway .

G Anti-inflammatory Signaling of Urolithin C and Ellagic Acid LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines Induces Expression Urolithin_C Urolithin C Urolithin_C->NFkB_pathway Inhibits Ellagic_Acid Ellagic Acid Ellagic_Acid->NFkB_pathway Inhibits

Caption: Inhibition of the NF-κB pathway by Urolithin C and Ellagic Acid.

Antioxidant Mechanism

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, a process central to mitigating oxidative stress.

G Antioxidant Mechanism Free_Radicals Free Radicals (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) Free_Radicals->Cellular_Damage Causes Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Converted to Urolithin_C Urolithin C Urolithin_C->Free_Radicals Scavenges Ellagic_Acid Ellagic Acid Ellagic_Acid->Free_Radicals Scavenges

Caption: Free radical scavenging by Urolithin C and Ellagic Acid.

Anti-cancer Experimental Workflow

The evaluation of anti-cancer activity typically follows a standardized in vitro workflow to determine the cytotoxic and apoptotic effects of the compounds on cancer cell lines.

G In Vitro Anti-cancer Activity Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Compound (e.g., Urolithin C) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay MTT Assay for Cell Viability/IC50 Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Determine Cytotoxicity and Apoptotic Effect Data_Analysis->End

References

Validating the Anti-inflammatory Potential of 8-O-Methyl-urolithin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-inflammatory effects of 8-O-Methyl-urolithin C, leveraging available data from its parent compound, Urolithin C, and other relevant urolithins. While direct in vivo animal model data for this compound is not yet available in the public domain, this document serves as a valuable resource for researchers by presenting existing evidence for related compounds and outlining established experimental protocols for future validation studies.

Executive Summary

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential health benefits, including anti-inflammatory properties. This guide focuses on this compound, a methylated derivative of Urolithin C. Through a detailed examination of in vitro studies on Urolithin C and in vivo data from other urolithins, we provide a framework for understanding and evaluating the prospective anti-inflammatory efficacy of this compound in animal models.

In Vitro Anti-inflammatory Activity of Urolithin C

An in vitro study on lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages provides compelling evidence for the anti-inflammatory potential of Urolithin C. The study demonstrates that Urolithin C significantly reduces the expression of key pro-inflammatory mediators.[1][2]

Table 1: Effect of Urolithin C on Pro-inflammatory Markers in LPS-Induced RAW 264.7 Macrophages[1]
TreatmentConcentrationCOX-2 Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Urolithin C 25 µg/mLSignificantSignificantSignificant
Diclofenac 1 mMSignificantSignificantSignificant
LPS Control 1 µg/mL---

Note: The original study confirmed significant reductions but did not provide specific percentage values.

Comparative In Vivo Anti-inflammatory Effects of Urolithins and Standard Drugs

To contextualize the potential in vivo efficacy of this compound, we present data from the carrageenan-induced paw edema model, a standard for assessing acute inflammation. The data below showcases the effects of Urolithin A and common non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
Urolithin A MiceNot SpecifiedOralSignificant Reduction1 hour[3]
Indomethacin Rats5 mg/kgIntraperitonealSignificant1-5 hours[4]
Celecoxib Rats50 mg/kgOralSignificant3 & 5 hours[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages[1][2]
  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in a suitable medium and plated in 96-well plates at a density of 15,000 cells per well.

  • Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 2 hours.

  • Treatment: Cells are then treated with various concentrations of the test compound (e.g., Urolithin C at 12.5, 25, 50, 100, and 200 µg/mL) or a positive control (e.g., Diclofenac) and incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT assay.

  • Quantification of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in the cell culture supernatant are quantified using ELISA.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema[4][5]
  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard drug, and test compound groups.

  • Administration of Test Compounds: The test compound or standard drug (e.g., Indomethacin, Celecoxib) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of the animals.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathways and Experimental Workflow

Visual representations of biological pathways and experimental designs are essential for clear communication in scientific research.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB_p IκB (Phosphorylated) NFkB_IkB->IkB_p NFkB NF-κB (p65) IkB_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Urolithin_C Urolithin C Urolithin_C->IKK Inhibits

Caption: Urolithin C inhibits the NF-κB signaling pathway.

G Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Compound_Admin Compound Administration (p.o. or i.p.) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Conclusion and Future Directions

The available evidence strongly suggests that urolithins, as a class of compounds, possess significant anti-inflammatory properties. The in vitro data for Urolithin C, the parent of this compound, demonstrates a clear mechanism of action via the inhibition of the NF-κB signaling pathway. While direct in vivo studies on this compound are needed for definitive validation, the comparative data presented in this guide provides a solid foundation for researchers to design and conduct such investigations. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema and LPS-induced systemic inflammation models.

References

Comparative metabolomics of gut microbiota in response to different urolithins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, are gaining significant attention for their potential health benefits. The two most abundant and studied urolithins, Urolithin A (Uro-A) and Urolithin B (Uro-B), have been shown to exert differential effects on host physiology, including anti-inflammatory, antioxidant, and anti-cancer activities. A critical aspect of their bioactivity is their interaction with and modulation of the gut microbiota itself. This guide provides a comparative analysis of the metabolomic response of the gut microbiota to different urolithins, supported by experimental data and detailed protocols.

Comparative Metabolomics: Urolithin A vs. Urolithin B

While direct, comprehensive untargeted metabolomics studies comparing the global metabolic output of gut microbial communities in response to Urolithin A versus Urolithin B are still emerging, existing research provides valuable insights into their differential effects on specific metabolic pathways.

Key Metabolic Shifts Induced by Urolithins:

Current research indicates that urolithins can modulate several key metabolic functions of the gut microbiota, including the metabolism of bile acids and the production of short-chain fatty acids (SCFAs).

Metabolic PathwayEffect of Urolithin AEffect of Urolithin BKey Findings
Bile Acid Metabolism Negatively correlated with total, primary, secondary, and tertiary bile acids.[1]Negatively correlated with ursodeoxycholic acid (a tertiary bile acid).[1]Uro-A appears to be a primary driver in reducing the production of secondary bile acids, which have been linked to gut inflammation and cytotoxicity.[1] This suggests a potential mechanism for the gut-protective effects of Uro-A.
Cholesterol Metabolism Associated with reduced fecal coprostanol levels.[1]Less pronounced effect on coprostanol compared to Uro-A.The reduction in coprostanol, a bacterially-produced metabolite of cholesterol, suggests that Uro-A may influence cholesterol metabolism by the gut microbiota.[1]
Short-Chain Fatty Acids (SCFAs) Increased production of acetate and propionate observed in some studies with urolithin producers.[2]Increased production of acetate and propionate observed in some studies with urolithin producers.[2]The impact of direct urolithin administration on SCFA production by the gut microbiota requires further investigation, as current studies often involve the consumption of ellagitannin-rich foods, which can independently influence SCFA levels.[2]
Amino Acid Metabolism Modulates metabolic pathways associated with amino acid metabolism.[3]Modulates metabolic pathways associated with amino acid metabolism.[3]Integrated metabolomic analyses suggest that urolithins can alter bacterial amino acid metabolism, though specific comparative data between Uro-A and Uro-B is limited.[3]

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. The following sections provide composite protocols for in vitro fermentation of gut microbiota with urolithins and subsequent metabolomic analysis based on established methods in the field.

In Vitro Fermentation of Gut Microbiota with Urolithins

This protocol describes a method for culturing a complex gut microbial community from fecal samples and exposing it to different urolithins.

Materials:

  • Fresh fecal sample from a healthy donor

  • Anaerobic chamber or system

  • Sterile anaerobic phosphate-buffered saline (PBS)

  • Basal fermentation medium (e.g., supplemented brain-heart infusion broth)

  • Urolithin A and Urolithin B stock solutions (dissolved in a suitable solvent like DMSO, with a solvent-only control)

  • Sterile, anaerobic culture tubes or a multi-well plate

  • Centrifuge

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (e.g., 1:10 w/v) in sterile, anaerobic PBS. Allow the mixture to settle for 5 minutes to pellet large debris.

  • Inoculation: Inoculate the basal fermentation medium with the fecal slurry supernatant (e.g., 2% v/v).

  • Treatment: Add Urolithin A or Urolithin B to the inoculated medium to achieve the desired final concentration (e.g., 10 µM, 50 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Collection: At the end of the incubation, collect the culture samples. Centrifuge the samples to separate the bacterial pellet from the supernatant. Store both the supernatant and the pellet at -80°C for subsequent metabolomic analysis.

Metabolomics Analysis of Microbial Culture Supernatants by LC-MS

This protocol outlines the steps for analyzing the metabolic profile of the culture supernatants.

Materials:

  • Bacterial culture supernatants

  • Cold methanol (-20°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Liquid chromatography-mass spectrometry (LC-MS) system with a C18 reverse-phase column

Procedure:

  • Metabolite Extraction: To 100 µL of culture supernatant, add 400 µL of cold methanol. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • LC-MS Analysis: Inject the filtered extract into the LC-MS system. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: Process the raw data using appropriate software for peak picking, alignment, and annotation. Perform statistical analysis to identify metabolites that are significantly different between the urolithin-treated and control groups.

Metabolomics Analysis of Volatile and Semi-Volatile Compounds by GC-MS

This protocol is suitable for the analysis of short-chain fatty acids and other volatile or semi-volatile metabolites.

Materials:

  • Bacterial culture supernatants or pellets

  • Derivatization agents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Internal standards

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation: Lyophilize the samples (supernatant or pellet) to dryness.

  • Derivatization: Reconstitute the dried sample in a suitable solvent and add the derivatization agent. Incubate at a specific temperature and time to allow for the chemical modification of the metabolites, making them volatile.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the volatile compounds, which are then detected and identified by the mass spectrometer.

  • Data Analysis: Process the chromatograms to identify and quantify the metabolites of interest based on their retention times and mass spectra, often by comparison to a library of known compounds.

Signaling Pathways and Logical Relationships

Urolithins can influence the gut microbial community not only by altering its metabolic output but also by interfering with bacterial communication systems.

Urolithin-Mediated Quorum Sensing Inhibition

One of the key described mechanisms of urolithin interaction with bacteria is the inhibition of quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This is particularly relevant for pathogenic bacteria where QS controls virulence.

QuorumSensingInhibition cluster_bacteria Pathogenic Bacterium (e.g., Yersinia enterocolitica) cluster_urolithin Urolithin Intervention AHL_Synthase AHL Synthase (e.g., YenI) AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL synthesis Receptor AHL Receptor (e.g., YenR) AHL->Receptor binding AHL->Receptor Virulence Virulence Gene Expression Receptor->Virulence activation Receptor->Virulence Urolithin Urolithin A / Urolithin B Urolithin->AHL Reduces Levels

Caption: Urolithins A and B can inhibit quorum sensing in pathogenic bacteria by reducing the levels of signaling molecules.[4]

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the logical flow of a typical comparative metabolomics study investigating the effects of different urolithins on the gut microbiota.

ExperimentalWorkflow FecalSample Fecal Sample Collection InVitroCulture In Vitro Gut Microbiota Culture FecalSample->InVitroCulture Treatment Treatment Groups InVitroCulture->Treatment Control Control Treatment->Control UroA Urolithin A Treatment->UroA UroB Urolithin B Treatment->UroB MetaboliteExtraction Metabolite Extraction (Supernatant & Pellets) Control->MetaboliteExtraction 24-48h Incubation UroA->MetaboliteExtraction 24-48h Incubation UroB->MetaboliteExtraction 24-48h Incubation LCMS LC-MS Analysis (Non-volatile metabolites) MetaboliteExtraction->LCMS GCMS GC-MS Analysis (Volatile/Semi-volatile metabolites) MetaboliteExtraction->GCMS DataAnalysis Data Processing & Statistical Analysis LCMS->DataAnalysis GCMS->DataAnalysis Results Comparative Metabolomic Profiles & Pathway Analysis DataAnalysis->Results

Caption: A generalized workflow for the comparative metabolomic analysis of gut microbiota responses to different urolithins.

Conclusion

The comparative metabolomics of gut microbiota in response to different urolithins is a rapidly evolving field. While direct global metabolomic comparisons are still needed, current evidence strongly suggests that Urolithin A and Urolithin B differentially modulate key microbial metabolic pathways, particularly those involved in bile acid and cholesterol metabolism. Furthermore, the ability of urolithins to interfere with bacterial signaling, such as quorum sensing, highlights a novel mechanism by which these gut-derived metabolites can shape the microbial landscape and influence host health. The provided experimental protocols offer a foundation for researchers to further investigate the intricate metabolic interplay between urolithins and the gut microbiota. Future studies employing multi-omics approaches will be crucial to fully elucidate the comparative effects of different urolithins and their potential as therapeutic modulators of the gut microbiome.

References

Safety Operating Guide

Prudent Disposal of 8-O-Methyl-urolithin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for 8-O-Methyl-urolithin C necessitates a cautious approach based on the handling of similar urolithin compounds. Researchers and laboratory personnel must adhere to institutional guidelines and local, state, and federal regulations for chemical waste management.

Currently, a specific Safety Data Sheet (SDS) detailing the hazards and formal disposal procedures for this compound is not publicly available. However, safety data for related urolithin compounds, such as Urolithin A and Urolithin B, offer guidance on best practices for handling and disposal. These compounds are generally categorized as skin and eye irritants, with some forms also being harmful if swallowed or inhaled.[1][2][3] Given these potential hazards, this compound should be managed as a potentially hazardous substance.

Recommended Disposal Protocol

The following step-by-step guide is a conservative recommendation for the proper disposal of this compound, synthesized from information on similar compounds and general laboratory chemical waste procedures.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

  • Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous solid waste.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste.

Step 3: Waste Disposal Method Based on the guidance for other urolithins, the preferred method of disposal is incineration.[4]

  • Incineration: It is recommended to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be performed by a licensed hazardous waste disposal company.

  • Landfill: Do not dispose of this compound in regular trash or down the drain.[4] Improper disposal can lead to environmental contamination.

Step 4: Consultation and Compliance

  • Institutional Safety Office: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

  • Regulatory Adherence: Ensure that all disposal practices comply with local, state, and federal regulations.

Hazard Profile of Related Urolithins

The following table summarizes the known hazards of closely related urolithin compounds, which should be considered when handling this compound.

CompoundCAS NumberKnown Hazards
Urolithin A1143-70-0Causes skin irritation, Causes serious eye irritation.[1][5]
Urolithin B1139-83-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3]
Urolithin C165393-06-6Combustible solid.[6]

Experimental Workflow for Chemical Disposal

The following diagram illustrates a logical workflow for the safe disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is unavailable.

DisposalWorkflow cluster_prep Preparation cluster_assessment Hazard Assessment cluster_disposal Disposal Protocol A Identify Chemical for Disposal: This compound B Search for Specific Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Disposal Instructions in SDS Section 13 C->D Yes E Search for SDS of Structurally Similar Compounds C->E No F Consult Institutional EHS & Regulatory Guidelines E->F G Wear Appropriate PPE F->G H Segregate Waste: Solid, Liquid, Contaminated Materials G->H I Package and Label Waste According to EHS Guidelines H->I J Arrange for Professional Disposal (e.g., Incineration) I->J

Disposal workflow for a research chemical without a specific SDS.

By following these conservative guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.

References

Personal protective equipment for handling 8-O-Methyl-urolithin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 8-O-Methyl-urolithin C (CAS 713519-19-8). Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the safety data for structurally related urolithin compounds, such as Urolithin A and Urolithin B, and general best practices for handling chemical compounds in a laboratory setting. It is imperative to handle this compound with caution, assuming it may possess hazards similar to its analogues, which include potential skin and eye irritation.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, related urolithins are classified as irritants. Therefore, a precautionary approach is essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProtects against skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact and serious eye irritation.
Skin and Body Protection Laboratory coatMinimizes skin exposure to spills.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

II. Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to ensure laboratory safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., fume hood) gather_materials Gather Materials (Compound, Solvents, Glassware) prep_area->gather_materials Ensure proper ventilation don_ppe Don PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste Follow institutional guidelines doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.

    • Assemble all necessary materials, including the compound, solvents, and clean glassware.

    • Put on the appropriate PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Conduct all experimental procedures within the designated, well-ventilated area.

  • Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Segregate waste into solid and liquid streams as per your institution's disposal procedures.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. Dispose of as chemical waste in accordance with local, state, and federal regulations.
Liquid Waste Collect in a labeled, sealed container. Do not pour down the drain. Dispose of as hazardous chemical waste.
Contaminated PPE Dispose of as solid chemical waste.

Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Large Spill Evacuate the area and contact your institution's EHS department.

By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.